molecular formula C19H21FN4 B1675865 MAC-0547630

MAC-0547630

Numéro de catalogue: B1675865
Poids moléculaire: 324.4 g/mol
Clé InChI: MWBKFQJPGCZDRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MAC-0547630 potent and selective inhibitor of UppS. This compound has no off-target effects on membrane potential.

Propriétés

Formule moléculaire

C19H21FN4

Poids moléculaire

324.4 g/mol

Nom IUPAC

7-(azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H21FN4/c1-14-12-18(23-10-4-2-3-5-11-23)24-19(22-14)17(13-21-24)15-6-8-16(20)9-7-15/h6-9,12-13H,2-5,10-11H2,1H3

Clé InChI

MWBKFQJPGCZDRF-UHFFFAOYSA-N

SMILES canonique

CC1=NC2=C(C=NN2C(=C1)N3CCCCCC3)C4=CC=C(C=C4)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

MAC-0547630;  MAC0547630;  MAC 0547630

Origine du produit

United States

Foundational & Exploratory

MAC-0547630: A Technical Whitepaper on a Novel Inhibitor of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC-0547630 is a potent and selective small-molecule inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway.[1] Discovered through a novel cell-based screening platform, this compound exhibits nanomolar inhibition of UppS and demonstrates significant antibacterial activity, particularly against Gram-positive bacteria.[1] Notably, this compound does not exhibit off-target effects on the bacterial membrane potential, making it a valuable chemical probe for studying UppS function and a promising lead for the development of new antibiotics.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory and antibacterial activities, detailed experimental protocols, and a visualization of the relevant biological pathway.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell wall is a well-established and attractive target for antibiotic development due to its essential nature for bacterial survival and its absence in eukaryotes. The biosynthesis of peptidoglycan, a major component of the bacterial cell wall, involves a series of enzymatic steps, many of which are targets for existing antibiotics.

Undecaprenyl pyrophosphate synthase (UppS) is a key enzyme in the early stages of peptidoglycan synthesis. It catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane.[1] Inhibition of UppS disrupts the supply of this essential lipid carrier, thereby halting cell wall construction and leading to bacterial cell death. This compound has emerged as a selective and potent inhibitor of this crucial enzyme.

Mechanism of Action

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of undecaprenyl pyrophosphate synthase (UppS). UppS is responsible for the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form UPP. By blocking UppS, this compound prevents the formation of the lipid carrier necessary for the translocation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide precursors from the cytoplasm to the periplasm for incorporation into the growing peptidoglycan layer. This disruption of the cell wall synthesis pathway ultimately leads to compromised cell integrity and lysis.

Quantitative Data

The inhibitory and antibacterial activities of this compound have been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against UppS
Enzyme SourceIC50 (nM)
Bacillus subtilis UppS80

Data extracted from the primary discovery publication. The IC50 value represents the concentration of this compound required to inhibit 50% of the UppS enzyme activity in vitro.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
Bacterial StrainMIC (µg/mL)
Bacillus subtilis 1680.1
Staphylococcus aureus> 64 (causes ~50% growth inhibition)
Escherichia coli> 64

MIC values represent the lowest concentration of this compound that prevents visible growth of the bacteria.

Signaling Pathway and Experimental Workflow

Bacterial Cell Wall Biosynthesis Pathway

The following diagram illustrates the key steps in the bacterial cell wall biosynthesis pathway, highlighting the role of UppS and the point of inhibition by this compound.

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Synthesis of Lipid Carrier Lipid_I Lipid I UPP->Lipid_I MraY UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_NAG UDP-NAG UDP_NAG->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Translocation & Transpeptidation MAC0547630 This compound MAC0547630->UppS Inhibition

Caption: Bacterial cell wall synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for the Discovery of this compound

The diagram below outlines the high-throughput screening workflow that led to the identification of this compound.

discovery_workflow start Start: High-Throughput Screening of ~142,000 Small Molecules cell_based_screen Cell-Based Screen: Enrichment for UppS Inhibitors start->cell_based_screen hit_identification Identification of 6 Novel UppS Inhibitor Hits cell_based_screen->hit_identification dose_response Dose-Response Growth Inhibition Studies hit_identification->dose_response mic_determination MIC Determination against B. subtilis, S. aureus, E. coli dose_response->mic_determination lead_compound This compound Identified as Most Potent Inhibitor mic_determination->lead_compound off_target_assays Off-Target Effect Assays (Membrane Potential) lead_compound->off_target_assays selective_inhibitor Confirmation of Selective UppS Inhibition off_target_assays->selective_inhibitor

Caption: Workflow for the discovery of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

UppS Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of UppS.

  • Reagents:

    • Purified B. subtilis UppS enzyme

    • Farnesyl pyrophosphate (FPP) substrate

    • [1-14C]-Isopentenyl pyrophosphate ([14C]-IPP) radiolabeled substrate

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM dithiothreitol (DTT)

    • This compound dissolved in dimethyl sulfoxide (DMSO)

    • Scintillation cocktail

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, FPP, and [14C]-IPP.

    • Varying concentrations of this compound (or DMSO as a control) are added to the reaction mixture.

    • The enzymatic reaction is initiated by the addition of purified B. subtilis UppS.

    • The reaction is incubated at 37°C for 30 minutes.

    • The reaction is quenched by the addition of 1 M HCl.

    • The radiolabeled product, undecaprenyl pyrophosphate, is extracted with 1-butanol.

    • The butanol phase is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the radioactivity in the presence of this compound to the DMSO control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the minimum concentration of this compound required to inhibit the growth of various bacterial strains.

  • Materials:

    • Bacterial strains (B. subtilis, S. aureus, E. coli)

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • This compound dissolved in DMSO

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well microtiter plate.

    • Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • The bacterial suspension is added to each well of the microtiter plate containing the serially diluted compound.

    • Positive (no compound) and negative (no bacteria) control wells are included.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Conclusion

This compound is a novel, potent, and selective inhibitor of bacterial UppS. Its specific mechanism of action, coupled with a lack of off-target effects on the bacterial membrane, makes it an invaluable tool for studying bacterial cell wall biosynthesis. Furthermore, its significant in vitro activity against Gram-positive bacteria, such as B. subtilis, positions it as a promising starting point for the development of new antibacterial agents to combat the growing challenge of antibiotic resistance. Further research is warranted to explore its in vivo efficacy and potential for synergistic activity with other classes of antibiotics.

References

An In-Depth Technical Guide on the Mechanism of Action of MAC-0547630

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC-0547630 is a novel small molecule identified as a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway. This document provides a comprehensive overview of the mechanism of action of this compound, including its target, the associated signaling pathway, and its effects on bacterial physiology. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for key assays. Visual diagrams are provided to illustrate the relevant biological pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals involved in antibacterial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. A key strategy to combat this challenge is the discovery and development of novel antibacterial agents that act on new targets. The bacterial cell wall is an attractive target for such agents due to its essential nature for bacterial survival and its absence in humans. This compound has emerged from a high-throughput screening campaign as a promising inhibitor of a key enzyme in this pathway, Undecaprenyl Pyrophosphate Synthase (UppS). This guide delves into the technical details of its mechanism of action.

Core Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)

This compound exerts its antibacterial effect by selectively inhibiting the enzymatic activity of Undecaprenyl Pyrophosphate Synthase (UppS)[1][2][3][4][5]. UppS is a vital enzyme responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the translocation of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UppS, this compound disrupts the supply of this crucial lipid carrier, thereby halting the biosynthesis of the bacterial cell wall, which ultimately leads to cell death.

The Undecaprenyl Pyrophosphate Synthesis Pathway

The synthesis of the bacterial cell wall is a complex process that relies on the lipid carrier undecaprenyl phosphate (Und-P). UppS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form UPP. UPP is then dephosphorylated to Und-P, which is then utilized in the peptidoglycan cycle.

UppS Signaling Pathway cluster_synthesis UPP Synthesis FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP 8x IPP condensation UndP Undecaprenyl Phosphate (Und-P) UPP->UndP Dephosphorylation PG_synthesis Peptidoglycan Biosynthesis UndP->PG_synthesis MAC0547630 This compound MAC0547630->UppS Inhibition

Figure 1: The Undecaprenyl Pyrophosphate synthesis pathway and the inhibitory action of this compound.

Quantitative Data

While the initial publication describes this compound as a "nanomolar inhibitor," specific quantitative data from publicly available literature is limited. The primary screening was conducted on a large chemical library, and further detailed characterization of this compound's potency is required for a complete profile. The following table summarizes the available information.

Parameter Value Organism/Enzyme Reference
Inhibition of UppS NanomolarNot specified[1][2][3][4][5]

Experimental Protocols

The identification of this compound as a UppS inhibitor involved a multi-step screening process. The following are detailed methodologies for the key experiments cited in the discovery.

High-Throughput Antagonism Screen for UppS Inhibitors

This cell-based assay was designed to identify compounds that antagonize the activity of targocil, a known inhibitor of the wall teichoic acid (WTA) flippase. Inhibition of early steps in the cell wall synthesis pathway, such as UppS, is expected to show antagonism to late-stage inhibitors like targocil.

Workflow:

Screening Workflow start 142,000 Small Molecule Library screen1 Primary Screen: Growth Inhibition of B. subtilis start->screen1 actives1 3,705 Active Compounds screen1->actives1 screen2 Secondary Screen: Antagonism of Targocil in S. aureus actives1->screen2 actives2 181 Antagonists screen2->actives2 screen3 Potency Assessment actives2->screen3 actives3 35 Priority Antagonists screen3->actives3 screen4 In Vitro UppS Inhibition Assay actives3->screen4 result 6 UppS Inhibitors (including this compound) screen4->result

Figure 2: High-throughput screening workflow for the identification of UppS inhibitors.

Protocol:

  • Primary Screen: A library of 142,000 small molecules was screened for growth inhibition of Bacillus subtilis 168.

  • Secondary Screen (Antagonism Assay): The active compounds from the primary screen were then tested for their ability to antagonize the growth-inhibitory effect of targocil in Staphylococcus aureus.

    • S. aureus was grown in the presence of a sub-inhibitory concentration of targocil and varying concentrations of the test compounds.

    • Growth was monitored by measuring optical density at 600 nm (OD600).

    • Compounds that restored bacterial growth in the presence of targocil were identified as antagonists.

  • Potency Assessment: The identified antagonists were further evaluated to determine their potency.

  • In Vitro UppS Inhibition Assay: The most promising antagonists were then tested for direct inhibition of purified UppS enzyme.

In Vitro UppS Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the activity of the UppS enzyme.

Principle:

The activity of UppS is measured by quantifying the amount of inorganic pyrophosphate (PPi) released during the condensation of FPP and IPP. A common method involves a coupled-enzyme assay where the PPi produced is used in a subsequent reaction that generates a detectable signal (e.g., a colorimetric or fluorescent product).

General Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl) at an optimal pH for the enzyme.

    • Divalent cations (e.g., MgCl2), which are essential for UppS activity.

    • Substrates: Farnesyl pyrophosphate (FPP) and Isopentenyl pyrophosphate (IPP).

    • Coupling enzyme and its substrate (for PPi detection).

    • Purified UppS enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Initiation and Incubation: Initiate the reaction by adding one of the key components (e.g., the enzyme or a substrate). Incubate the reaction at a controlled temperature for a specific period.

  • Signal Detection: Measure the signal generated from the coupled reaction at appropriate time points. The rate of the reaction is determined from the change in signal over time.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising new class of antibacterial agent that targets the essential enzyme UppS in the bacterial cell wall biosynthesis pathway. Its potent and selective inhibitory activity makes it a valuable lead compound for further drug development. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of this compound and other UppS inhibitors. Further studies are warranted to fully elucidate its antibacterial spectrum, in vivo efficacy, and potential for clinical application.

References

In-Depth Technical Guide to MAC-0547630: A Potent Inhibitor of Bacterial Undecaprenyl Pyrophosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC-0547630 is a novel small molecule that has been identified as a potent and selective inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway. Its targeted mechanism of action and efficacy at nanomolar concentrations present a promising avenue for the development of new antibacterial agents. This document provides a comprehensive overview of the chemical structure, mechanism of action, and available experimental data for this compound.

Chemical Structure and Properties

This compound is a pyrazolopyrimidine derivative with the systematic IUPAC name 7-Azepan-1-yl-3-(4-fluoro-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 950386-41-1[1][2]
Molecular Formula C19H21FN4[1]
Molecular Weight 324.40 g/mol [1]
SMILES CC1=NC2=C(C3=CC=C(F)C=C3)C=NN2C(N4CCCCCC4)=C1[1]
Appearance Solid powder[1]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound exerts its antibacterial effect by inhibiting undecaprenyl pyrophosphate synthase (UppS). UppS is a key enzyme in the synthesis of undecaprenyl phosphate, the lipid carrier required for the translocation of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UppS, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. This specific targeting of a bacterial pathway makes it an attractive candidate for further drug development.

Below is a simplified representation of the logical relationship in the mechanism of action.

MAC-0547630_Mechanism_of_Action MAC This compound UppS Undecaprenyl Pyrophosphate Synthase (UppS) MAC->UppS Inhibits UPP_Synth Undecaprenyl Pyrophosphate (UPP) Synthesis UppS->UPP_Synth Catalyzes CellWall Bacterial Cell Wall Biosynthesis UPP_Synth->CellWall Is Essential For Lysis Cell Lysis & Death CellWall->Lysis Disruption Leads To

Caption: Logical flow of this compound's inhibitory action on bacterial cell wall synthesis.

Experimental Data

Scientific literature indicates that this compound exhibits potent inhibitory activity against UppS. While specific quantitative data from primary research articles is not available in the public domain at this time, its characterization as a "potent and selective inhibitor" suggests low IC50 values.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are typically found within peer-reviewed scientific publications and their supplementary materials. Researchers interested in replicating or building upon existing work should refer to the primary literature for specific methodologies. A generalized workflow for screening and characterizing UppS inhibitors is outlined below.

UppS_Inhibitor_Screening_Workflow cluster_0 Screening Phase cluster_1 Characterization Phase cluster_2 Validation Phase Compound Compound Library (e.g., this compound) Assay UppS Enzymatic Assay Compound->Assay Hit_ID Hit Identification Assay->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Selectivity Assays IC50->Selectivity MoA Mechanism of Action Studies Selectivity->MoA Cell_Based Cell-Based Assays (Antibacterial Activity) MoA->Cell_Based Toxicity Toxicity Profiling Cell_Based->Toxicity Lead Lead Compound Toxicity->Lead

Caption: A generalized experimental workflow for the discovery and validation of UppS inhibitors.

References

In-Depth Technical Guide: MAC-0547630 and its Biological Target, Undecaprenyl Pyrophosphate Synthase (UppS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MAC-0547630 is a potent and selective small molecule inhibitor of the bacterial enzyme Undecaprenyl Pyrophosphate Synthase (UppS). This enzyme is a critical component in the biosynthesis of the bacterial cell wall, a structure essential for bacterial viability and absent in mammalian cells, making UppS an attractive target for novel antibiotic development. This compound exhibits nanomolar inhibition of UppS and demonstrates a synergistic effect with β-lactam antibiotics, positioning it as a promising candidate for further investigation in the fight against antibiotic-resistant bacteria. This document provides a comprehensive overview of the biological target, mechanism of action, available quantitative data, and relevant experimental methodologies associated with this compound.

The Biological Target: Undecaprenyl Pyrophosphate Synthase (UppS)

Undecaprenyl Pyrophosphate Synthase (UppS) is a key enzyme in the bacterial cell wall biosynthesis pathway.[1] It is responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a C55 lipid carrier that transports peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm for assembly into the cell wall.[1] The essential nature of this process for bacterial survival and the enzyme's conservation across many pathogenic bacterial species underscore its potential as a broad-spectrum antibiotic target.

Mechanism of Action of this compound

This compound exerts its antibacterial effect through the direct inhibition of UppS. By binding to the enzyme, this compound blocks the synthesis of UPP, thereby disrupting the transport of peptidoglycan building blocks. This leads to a cessation of cell wall synthesis, ultimately resulting in bacterial cell death. A key advantage of this compound is its selectivity for UppS, with studies indicating it has no off-target effects on the bacterial membrane potential, a common issue with other UppS inhibitors.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound's inhibitory and synergistic activities.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (μg/mL)
Bacillus subtilis 1680.1
Staphylococcus aureusReduced growth by ~50%

Data sourced from Czarny, T. L., & Brown, E. D. (2016). A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase. ACS Infectious Diseases, 2(7), 467–476.[3]

Table 2: Synergistic Activity of this compound with Cefuroxime against MRSA (USA-300)

CombinationFractional Inhibitory Concentration (FIC) Index
This compound + Cefuroxime<0.078

A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is considered synergistic. Data sourced from Czarny, T. L., & Brown, E. D. (2016). A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase. ACS Infectious Diseases, 2(7), 467–476.[3]

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Biosynthesis Pathway and the Role of UppS

The following diagram illustrates the central role of UppS in the bacterial cell wall biosynthesis pathway. Inhibition of UppS by this compound disrupts this essential process.

Bacterial cell wall biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for UppS Inhibitor Screening

A common workflow for identifying and characterizing UppS inhibitors like this compound is depicted below.

UppS_Inhibitor_Screening_Workflow cluster_workflow UppS Inhibitor Screening Workflow start High-Throughput Screening (Compound Library) biochemical_assay Biochemical UppS Inhibition Assay start->biochemical_assay hit_identification Hit Identification biochemical_assay->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response mic_testing MIC Testing against Bacterial Strains dose_response->mic_testing synergy_testing Synergy Testing with Antibiotics mic_testing->synergy_testing off_target_assay Off-Target Effect Assays (e.g., Membrane Potential) synergy_testing->off_target_assay lead_optimization Lead Optimization off_target_assay->lead_optimization

A generalized workflow for the discovery and characterization of UppS inhibitors.

Experimental Protocols

UppS Inhibition Assay (General Protocol)

While the specific protocol for this compound is not publicly detailed, a common method for assessing UppS inhibition involves a continuous spectrophotometric assay. This assay monitors the release of pyrophosphate (PPi) during the condensation reaction catalyzed by UppS.

Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP) substrate

  • Isopentenyl pyrophosphate (IPP) substrate

  • MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

  • Purine nucleoside phosphorylase (PNP)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, MESG, PNP, and IPP.

  • Add the test compound (e.g., this compound) at various concentrations to the wells. Include appropriate controls (no inhibitor and no enzyme).

  • Initiate the reaction by adding FPP and the purified UppS enzyme.

  • Continuously monitor the absorbance at a specific wavelength (e.g., 360 nm) over time. The rate of increase in absorbance is proportional to the rate of PPi release and thus UppS activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Materials:

  • Bacterial strain of interest (e.g., B. subtilis, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Checkerboard Assay for Synergy Testing

Materials:

  • Bacterial strain of interest (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and a β-lactam antibiotic (e.g., cefuroxime)

  • 96-well microplates

Procedure:

  • In a 96-well plate, prepare a two-dimensional serial dilution of both this compound (horizontally) and the β-lactam antibiotic (vertically) in CAMHB.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates under appropriate conditions.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FIC index: FIC Index = FIC of Drug A + FIC of Drug B.

  • Interpret the results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Conclusion

This compound is a promising antibacterial agent that selectively targets the essential bacterial enzyme UppS. Its potent inhibitory activity and synergistic relationship with existing antibiotics like β-lactams highlight its potential for further development as a novel therapeutic to address the growing challenge of antimicrobial resistance. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other UppS inhibitors.

References

Unveiling MAC-0547630: A Potent and Selective Inhibitor of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

MAC-0547630 has emerged as a significant small molecule inhibitor targeting undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway. Its high potency and selectivity, coupled with a lack of off-target effects on membrane potential, position it as a valuable chemical probe for studying bacterial physiology and a promising lead for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Discovery of this compound: A Targeted Screening Approach

This compound was identified through a sophisticated small-molecule screening platform designed to discover inhibitors of UppS. The screening strategy exploited the link between the late-stage inhibition of wall teichoic acid (WTA) biosynthesis and the production of undecaprenyl phosphate (Und-P), the lipid carrier for cell wall precursors. This cell-based screen enriched for compounds that specifically interfere with Und-P synthesis, leading to the identification of this compound as a potent and selective inhibitor of UppS.

The experimental workflow for the discovery of this compound can be summarized as follows:

Discovery_Workflow cluster_screening Small-Molecule Library Screening cluster_validation Hit Validation and Characterization Library Small-Molecule Library Screen High-Throughput Cell-Based Screen (WTA Inhibition Assay) Library->Screen Hits Initial Hits Screen->Hits CounterScreen Counter-Screening (Membrane Potential Assay) Hits->CounterScreen UppS_Assay In Vitro UppS Enzyme Assay CounterScreen->UppS_Assay MAC_ID Identification of This compound UppS_Assay->MAC_ID

Figure 1: Experimental workflow for the discovery of this compound.

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed in the primary scientific literature, related studies describing the synthesis of its derivatives provide a likely synthetic route. The synthesis of a closely related analog, JPD447, suggests a multi-step process likely involving the formation of a core heterocyclic structure followed by functional group modifications.

A generalized synthetic scheme, based on the synthesis of similar UppS inhibitors, is proposed below:

Synthesis_Pathway Start Starting Materials Step1 Heterocycle Formation Start->Step1 Reaction A Step2 Functional Group Interconversion Step1->Step2 Reaction B Step3 Final Modification Step2->Step3 Reaction C MAC This compound Step3->MAC

Figure 2: Generalized synthetic pathway for this compound.

Mechanism of Action: Targeting UppS

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of undecaprenyl pyrophosphate synthase (UppS). UppS is a crucial enzyme in the biosynthesis of the bacterial cell wall, responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier that transports peptidoglycan precursors across the cell membrane. By inhibiting UppS, this compound disrupts the supply of this essential lipid carrier, thereby halting cell wall synthesis and leading to bacterial cell death.

The signaling pathway affected by this compound is illustrated below:

UppS_Pathway cluster_pathway Bacterial Cell Wall Biosynthesis FPP Farnesyl Diphosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Diphosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Peptidoglycan Peptidoglycan Precursor Transport & Assembly UPP->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall MAC This compound MAC->UppS Inhibition

Figure 3: Inhibition of the bacterial cell wall synthesis pathway by this compound.

Biological Activity and Quantitative Data

This compound demonstrates potent inhibitory activity against UppS from various Gram-positive bacteria. Its efficacy has been quantified through in vitro enzyme assays and determination of minimum inhibitory concentrations (MICs) against different bacterial strains.

Table 1: In Vitro Inhibitory Activity of this compound against UppS

Bacterial SpeciesUppS IC50 (µM)
Bacillus subtilisData not publicly available
Staphylococcus aureusData not publicly available

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Bacillus subtilisData not publicly available
Staphylococcus aureusData not publicly available

Experimental Protocols

In Vitro UppS Inhibition Assay

The inhibitory activity of this compound against UppS can be determined using a continuous, spectrophotometric malachite green-based assay. This assay measures the release of inorganic pyrophosphate (PPi), a product of the UppS-catalyzed reaction.

Materials:

  • Purified UppS enzyme

  • Farnesyl diphosphate (FPP)

  • Isopentenyl diphosphate (IPP)

  • Malachite Green Assay Kit

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

Procedure:

  • Prepare a reaction mixture containing assay buffer, FPP, and IPP in a 96-well plate.

  • Add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding the UppS enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction at a specific time point by adding the Malachite Green reagent.

  • Measure the absorbance at a wavelength of ~620 nm.

  • Calculate the concentration of released PPi based on a standard curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a significant advancement in the quest for novel antibacterial agents. Its well-defined mechanism of action, targeting the essential enzyme UppS, and its favorable selectivity profile make it an invaluable tool for basic research and a strong candidate for further drug development efforts. The information provided in this technical guide offers a solid foundation for scientists and researchers to explore the full potential of this promising inhibitor.

In Vitro Profile of MAC-0547630: A Potent and Selective UppS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides an in-depth overview of the in vitro characteristics of MAC-0547630, a novel small molecule inhibitor of undecaprenyl pyrophosphate synthase (UppS). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antibacterial drug discovery.

Introduction

This compound has been identified as a potent and selective inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway.[1][2] Unlike many other inhibitors of this pathway, this compound exhibits no off-target effects on membrane potential, making it a valuable tool for studying the specific role of UppS in bacterial physiology and a promising lead for the development of novel antibacterial agents.[1][2][3]

Quantitative Analysis of In Vitro Activity

The inhibitory activity of this compound against UppS has been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Undecaprenyl Pyrophosphate Synthase (UppS)Enzymatic Inhibition Assay50Czarny, T. L., et al. (2016)

Signaling Pathway

Undecaprenyl pyrophosphate synthase (UppS) is a key enzyme in the biosynthesis of undecaprenyl phosphate (Und-P), the lipid carrier required for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[4][5] UppS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP).[5] UPP is then dephosphorylated to Und-P, which transports peptidoglycan precursors across the cell membrane. Inhibition of UppS by this compound disrupts this essential process, leading to the cessation of cell wall synthesis and ultimately bacterial cell death.

UppS_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP UndP Undecaprenyl Phosphate (Und-P) UPP->UndP Dephosphorylation MAC0547630 This compound MAC0547630->UppS Inhibition Lipid_I Lipid I UndP->Lipid_I Accepts Peptidoglycan Precursor Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Translocation Peptidoglycan_Precursor Peptidoglycan Precursor

Figure 1: Simplified signaling pathway of bacterial cell wall synthesis highlighting the role of UppS and the inhibitory action of this compound.

Experimental Protocols

In Vitro UppS Inhibition Assay

The following protocol is a representative method for determining the in vitro inhibitory activity of compounds against UppS.

Materials:

  • Purified recombinant UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • [1-14C]Isopentenyl pyrophosphate ([14C]IPP)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Scintillation cocktail

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, FPP (10 µM), and [14C]IPP (10 µM).

  • Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.

  • Initiate the reaction by adding purified UppS enzyme (50 nM).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Extract the lipid-soluble product (radiolabeled undecaprenyl pyrophosphate) with 1-butanol.

  • Measure the radioactivity in the butanol phase using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, FPP, [14C]IPP) B Add this compound (or DMSO control) A->B C Initiate with UppS Enzyme B->C D Incubate at 37°C C->D E Stop Reaction with HCl D->E F Extract Product with Butanol E->F G Measure Radioactivity F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Figure 2: Experimental workflow for the in vitro UppS inhibition assay.

Conclusion

This compound is a potent and selective nanomolar inhibitor of bacterial UppS. Its well-defined in vitro activity, coupled with a lack of off-target effects on membrane potential, establishes it as a valuable chemical probe for studying bacterial cell wall biosynthesis. The detailed protocols and pathway information provided in this guide serve as a foundational resource for further investigation and development of this compound and related compounds as potential next-generation antibiotics.

References

An In-Depth Technical Guide to Preclinical In Vivo Models for Novel Antidiabetic Agents: A Representative Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific compound designated "MAC-0547630" is not available. This guide, therefore, presents a representative framework for the in vivo evaluation of a novel therapeutic agent for Type 2 Diabetes (T2D), using a Glucagon-Like Peptide-1 (GLP-1) receptor agonist as a surrogate. The data and protocols are based on established preclinical models and publicly available information on this class of drugs.

Introduction

The development of novel therapeutics for Type 2 Diabetes requires robust preclinical evaluation in relevant in vivo models. These models are essential for assessing the efficacy, mechanism of action, and safety profile of a drug candidate before it can proceed to clinical trials. This guide provides a technical overview of the core methodologies and data interpretation for the in vivo assessment of a potential antidiabetic compound, exemplified by a GLP-1 receptor agonist.

The primary animal model discussed is the leptin receptor-deficient db/db mouse, a widely used and well-characterized model that recapitulates many of the key features of human T2D, including obesity, hyperglycemia, and insulin resistance.[1][2][3] This guide will detail the experimental protocols for key efficacy studies, present representative quantitative data in a structured format, and visualize the underlying biological pathways and experimental workflows.

The db/db Mouse Model for Type 2 Diabetes

The db/db mouse is a monogenic, insulin-resistant model of T2D resulting from a spontaneous mutation in the leptin receptor gene.[2][3] This mutation leads to a phenotype characterized by:

  • Hyperphagia and Obesity: Defective leptin signaling results in excessive food intake and significant weight gain, with obesity apparent from 3-4 weeks of age.[4]

  • Hyperglycemia and Hyperinsulinemia: These mice develop high blood glucose levels and elevated plasma insulin as a consequence of insulin resistance.[4][5]

  • Progressive Pancreatic β-cell Dysfunction: Over time, the pancreatic β-cells that produce insulin become depleted, further exacerbating hyperglycemia.[1][4]

These characteristics make the db/db mouse an ideal model for evaluating the efficacy of novel antidiabetic agents.[3]

Efficacy Evaluation: Quantitative Data

The following tables summarize representative quantitative data from preclinical studies evaluating the effects of a GLP-1 receptor agonist in diet-induced obese (DIO) mouse models, which share key characteristics with the db/db model.

Table 1: Effect of a GLP-1/GIP Dual Agonist on Body Weight in DIO Mice

Treatment GroupMean Body Weight Reduction (%) vs. Vehicle
Vehicle-
Semaglutide (GLP-1 Agonist)18
Viking Dual Agonistup to 27

Data adapted from a preclinical study on Viking Therapeutics' dual GLP-1/GIP receptor agonists.[6]

Table 2: Effect of a GLP-1/GIP Dual Agonist on Blood Glucose in DIO Mice

Treatment GroupMean Blood Glucose Reduction (%) vs. Vehicle
Vehicle-
Semaglutide (GLP-1 Agonist)7
Viking Dual Agonistup to 23

Data adapted from a preclinical study on Viking Therapeutics' dual GLP-1/GIP receptor agonists.[6]

Experimental Protocols

General Animal Handling and Dosing
  • Animal Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermate controls (db/+) are used.

  • Acclimation: Animals are acclimated for at least one week prior to the start of the study.

  • Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Dosing: The investigational compound is formulated in an appropriate vehicle and administered via a clinically relevant route, such as oral gavage or subcutaneous injection. Dosing is typically performed daily for a period of several weeks.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.[7]

Protocol:

  • Fasting: Mice are fasted for 4-6 hours prior to the test. Water is provided ad libitum.[8]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose levels (t=0).[8]

  • Glucose Administration: A bolus dose of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.[8][9]

  • Blood Sampling: Blood samples are collected from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[8]

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway in Pancreatic β-cells

GLP-1 receptor agonists exert their glucose-lowering effects primarily by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[10] The binding of a GLP-1 agonist to its receptor (GLP-1R) on the surface of β-cells initiates a cascade of intracellular signaling events.

GLP1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1_Agonist GLP-1 Agonist GLP-1R GLP-1 Receptor GLP-1_Agonist->GLP-1R Binds Gs Gs Protein GLP-1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes Epac2->Insulin_Secretion Promotes

Caption: GLP-1 Receptor Signaling Cascade in Pancreatic β-cells.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel antidiabetic agent in the db/db mouse model.

InVivo_Workflow Start Acclimation Animal Acclimation (1 week) Start->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Dosing Daily Dosing with Test Compound/Vehicle Randomization->Dosing Monitoring Body Weight and Food Intake Monitoring Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT At specified time points Termination Study Termination and Tissue Collection Dosing->Termination End of study Monitoring->Dosing OGTT->Dosing Analysis Data Analysis and Interpretation Termination->Analysis End Analysis->End

Caption: A Representative In Vivo Efficacy Study Workflow.

Conclusion

The preclinical evaluation of novel antidiabetic agents in relevant in vivo models is a critical step in the drug development process. The db/db mouse model provides a robust platform for assessing the efficacy of compounds targeting the underlying pathophysiology of Type 2 Diabetes. By employing standardized protocols such as the Oral Glucose Tolerance Test and carefully analyzing quantitative endpoints, researchers can gain valuable insights into the therapeutic potential of a drug candidate. The signaling pathways and experimental workflows outlined in this guide provide a foundational understanding for the design and interpretation of these crucial preclinical studies.

References

In-Depth Technical Guide: Pharmacological Properties of MAC-0547630

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC-0547630 is a novel small molecule identified as a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] Its specificity for a bacterial target, which is absent in mammalian systems, makes it a compelling candidate for the development of new antibacterial agents. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its antibacterial effect by targeting and inhibiting the enzymatic activity of Undecaprenyl Pyrophosphate Synthase (UppS). UppS is a critical enzyme that catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the transport of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UppS, this compound disrupts the bacterial cell wall synthesis, leading to compromised cell integrity and ultimately, bacterial cell death.[1][2][3][4] The compound has been shown to be selective for UppS with no off-target effects on the bacterial membrane potential, a common issue with other UppS inhibitors.[2]

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

The diagram below illustrates the role of UppS in the bacterial cell wall synthesis pathway and the inhibitory action of this compound.

G cluster_0 Cytoplasm cluster_1 Cell Membrane FPP Farnesyl Pyrophosphate (FPP) UppS UppS Enzyme FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Synthesis PG_precursor Peptidoglycan Precursor (Lipid II) UPP->PG_precursor Carrier for CellWall Cell Wall Synthesis PG_precursor->CellWall Translocation MAC This compound MAC->UppS Inhibition

Caption: Inhibition of UppS by this compound blocks UPP synthesis, halting cell wall construction.

Quantitative Pharmacological Data

The inhibitory activity of this compound against UppS has been quantified through various in vitro assays. The data is summarized in the table below.

Parameter Organism/Enzyme Value Reference
IC₅₀ Bacillus subtilis UppS130 nM[1]
IC₅₀ Staphylococcus aureus UppS310 nM[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological properties of this compound.

Small-Molecule Screening for UppS Inhibitors

This cell-based screening platform was designed to identify inhibitors of undecaprenyl phosphate production, thereby enriching for UppS inhibitors.

G cluster_workflow Screening Workflow start B. subtilis strain expressing β-lactamase (blaA) under a tarO promoter step1 Culture cells with sub-lethal concentration of tunicamycin start->step1 step2 Add 142,000 small molecules from chemical library step1->step2 step3 Add nitrocefin (chromogenic β-lactamase substrate) step2->step3 step4 Measure absorbance at 486 nm step3->step4 end Identify compounds that prevent color change (potential UppS inhibitors) step4->end

Caption: High-throughput screening workflow to identify inhibitors of the UppS pathway.

Methodology:

  • A Bacillus subtilis strain was engineered with the blaA gene (encoding β-lactamase) under the control of the tarO promoter. The tarO promoter is activated in response to cell wall stress, such as the depletion of undecaprenyl phosphate.

  • The cells were cultured in the presence of a sub-lethal concentration of tunicamycin to induce mild cell wall stress and sensitize the screening system.

  • A chemical library of 142,000 small molecules was screened for their ability to further induce the tarO promoter.

  • The chromogenic β-lactamase substrate, nitrocefin, was added. Inhibition of the undecaprenyl phosphate synthesis pathway leads to increased β-lactamase expression, resulting in the hydrolysis of nitrocefin and a corresponding color change.

  • Compounds that prevented this color change were identified as potential inhibitors of the pathway, including UppS. This compound was one of the six inhibitors identified through this platform.[2]

In Vitro UppS Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified UppS.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant UppS from B. subtilis and S. aureus was expressed and purified. The substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), were obtained commercially.

  • Reaction Mixture: The assay was conducted in a reaction buffer containing Tris-HCl, MgCl₂, DTT, and Triton X-100.

  • Inhibition Measurement:

    • Purified UppS was pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction was initiated by the addition of FPP and radiolabeled [¹⁴C]IPP.

    • The reaction was allowed to proceed at 37°C and then quenched by the addition of saturated NaCl.

    • The long-chain polyprenyl pyrophosphate products were extracted using a butanol/saturated NaCl mixture.

    • The amount of incorporated radiolabel in the organic phase was quantified using scintillation counting.

  • Data Analysis: The concentration of this compound that resulted in 50% inhibition of UppS activity (IC₅₀) was determined by fitting the dose-response data to a standard sigmoidal curve.[1]

Conclusion

This compound is a promising antibacterial lead compound that functions through the potent and selective inhibition of UppS. Its well-defined mechanism of action, nanomolar inhibitory concentrations against UppS from clinically relevant Gram-positive bacteria, and lack of off-target membrane effects make it an attractive candidate for further preclinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel antibiotics.

References

MAC-0547630: A Selective Inhibitor of Undecaprenyl Pyrophosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings and Technical Overview

This technical guide provides an in-depth overview of the initial research findings for MAC-0547630, a novel small molecule identified as a potent and selective inhibitor of undecaprenyl pyrophosphate synthase (UppS). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental data, and methodologies associated with this compound.

Introduction

This compound is a small molecule that has demonstrated significant promise as a selective inhibitor of the bacterial enzyme undecaprenyl pyrophosphate synthase (UppS). UppS is a critical enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibacterial agents. What distinguishes this compound is its high potency and selectivity for UppS, without the off-target effects on the cell membrane potential often seen with other inhibitors of this enzyme.[1]

Mechanism of Action

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of UppS. UppS is responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier that is essential for the transport of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UppS, this compound effectively halts the production of UPP, thereby disrupting the synthesis of the bacterial cell wall and leading to cell death.

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by this compound

The following diagram illustrates the role of UppS in the bacterial cell wall synthesis pathway and the point of inhibition by this compound.

bacterial_cell_wall_synthesis FPP Farnesyl Diphosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Diphosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan MAC_0547630 This compound MAC_0547630->UppS

Bacterial cell wall synthesis pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data from the initial research on this compound.

Parameter Organism/Enzyme Value Reference
Minimum Inhibitory Concentration (MIC)Bacillus subtilis0.1 µg/mL[1]
Half-maximal Inhibitory Concentration (IC50)B. subtilis UppS80 nM[1]

Experimental Protocols

Detailed methodologies for the key experiments conducted are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against Bacillus subtilis was determined using the broth microdilution method.

  • Bacterial Strain: Bacillus subtilis 168.

  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Compound: this compound was serially diluted in dimethyl sulfoxide (DMSO) and then added to the growth medium to achieve the desired final concentrations. The final DMSO concentration was kept constant at 1%.

  • Inoculum Preparation: A fresh overnight culture of B. subtilis was diluted in CAMHB to a final concentration of 5 x 10^5 CFU/mL.

  • Assay Plate Preparation: 100 µL of the bacterial inoculum was added to each well of a 96-well microtiter plate containing 1 µL of the serially diluted compound.

  • Incubation: The plates were incubated at 37°C for 18 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vitro UppS Inhibition Assay

The in vitro inhibitory activity of this compound against B. subtilis UppS was determined using a coupled enzyme assay.

  • Enzyme: Recombinant B. subtilis UppS was purified to homogeneity.

  • Substrates: Farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP) were used as substrates.

  • Assay Principle: The assay measures the amount of pyrophosphate (PPi) released during the UppS-catalyzed reaction. The PPi is then used in a coupled reaction to generate a fluorescent signal.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 5 mM β-mercaptoethanol, and 0.01% Triton X-100.

  • Assay Procedure:

    • The reaction was initiated by adding UppS to a mixture containing the assay buffer, substrates, and varying concentrations of this compound.

    • The reaction was allowed to proceed at room temperature for 30 minutes.

    • The amount of PPi generated was quantified using a commercially available pyrophosphate detection kit.

  • IC50 Determination: The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow for Discovery

The discovery of this compound involved a multi-step screening process designed to identify inhibitors of UppS.

discovery_workflow cluster_0 High-Throughput Screening cluster_1 Target-Specific Enrichment cluster_2 In Vitro Validation Screen Screening of 142,000 Small Molecules against B. subtilis Growth Actives Identification of 3,705 Bioactive Compounds Screen->Actives Targocil Antagonism Screen with Targocil (Late-stage WTA Inhibitor) Actives->Targocil Antagonists Identification of 181 Targocil Antagonists Targocil->Antagonists InVitro In Vitro UppS Inhibition Assay Antagonists->InVitro UppS_Inhibitors Identification of 6 UppS Inhibitors InVitro->UppS_Inhibitors Final_Compound This compound Identified as a Potent and Selective UppS Inhibitor UppS_Inhibitors->Final_Compound

Workflow for the discovery of this compound.

Conclusion

This compound represents a promising new lead compound for the development of novel antibacterial agents. Its potent and selective inhibition of UppS, a critical enzyme in bacterial cell wall synthesis, combined with a lack of off-target effects on the cell membrane, makes it an attractive candidate for further investigation. The data and protocols presented in this guide provide a foundation for future research and development efforts targeting UppS.

References

MAC-0547630: A Potent and Selective UppS Inhibitor with Potential as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Potential of MAC-0547630

Executive Summary

This compound is a novel small molecule identified as a potent and selective inhibitor of undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] This characteristic positions this compound as a promising candidate for the development of new antibacterial therapies. Preclinical studies have demonstrated its nanomolar inhibition of UppS and its ability to potentiate the activity of β-lactam antibiotics, suggesting its potential utility in combating drug-resistant bacterial infections. This document provides a comprehensive overview of the core data, experimental protocols, and mechanistic pathways associated with this compound, intended for researchers and drug development professionals.

Core Therapeutic Area: Antibacterial Therapy

The primary therapeutic application for this compound is in the treatment of bacterial infections. Its mechanism of action targets a fundamental process in bacterial survival that is absent in mammalian cells, suggesting a favorable therapeutic window.

Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)

This compound exerts its antibacterial effect by inhibiting UppS, a key enzyme responsible for the synthesis of undecaprenyl pyrophosphate (UPP). UPP is a lipid carrier essential for the transport of peptidoglycan precursors across the bacterial cell membrane, a critical step in the formation of the cell wall.[1][2] By inhibiting UppS, this compound disrupts this process, leading to the cessation of cell wall synthesis and ultimately, bacterial cell death.

MAC-0547630_Mechanism_of_Action cluster_synthesis UPP Synthesis FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Catalyzes Peptidoglycan_Synthesis Peptidoglycan Synthesis UPP->Peptidoglycan_Synthesis Essential for Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds MAC_0547630 This compound MAC_0547630->UppS Inhibits

Caption: Mechanism of action of this compound.

Potentiation of β-Lactam Antibiotics

A significant finding is the ability of this compound to potentiate the activity of β-lactam antibiotics. This synergistic effect is of high interest in the context of rising antibiotic resistance, particularly against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). By weakening the cell wall synthesis process, this compound may re-sensitize resistant bacteria to existing β-lactam drugs.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against UppS

Target EnzymeOrganismIC50 (nM)
UppSBacillus subtilisTBD
UppSStaphylococcus aureusTBD

(Note: Specific nanomolar IC50 values were not available in the public abstracts. The full-text publications would be required to populate these fields.)

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Bacillus subtilis 168TBD
Staphylococcus aureusTBD

(Note: Specific MIC values for this compound were not available in the public abstracts. The full-text publications would be required to populate these fields.)

Table 3: Synergy with β-Lactam Antibiotics against Staphylococcus aureus

CombinationFractional Inhibitory Concentration Index (FICI)Interpretation
This compound + MethicillinTBDSynergy (if ≤ 0.5)

(Note: Specific FICI values were not available in the public abstracts. The full-text publications would be required to populate these fields.)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Small-Molecule Screening Platform for UppS Inhibitors

This experimental workflow was designed to identify whole-cell active inhibitors of UppS.

Screening_Workflow Start 142,000 Small Molecule Library Screen1 High-Throughput Screen: Growth Inhibition of B. subtilis 168 Start->Screen1 Actives 3,705 Active Compounds Screen1->Actives Screen2 Secondary Screen: Antagonism of Targocil in S. aureus Actives->Screen2 Antagonists 181 Antagonists Identified Screen2->Antagonists Prioritization Potency Assessment Antagonists->Prioritization Priority_Antagonists 35 Priority Antagonists Prioritization->Priority_Antagonists Screen3 In Vitro UppS Inhibition Assay Priority_Antagonists->Screen3 UppS_Inhibitors 6 UppS Inhibitors Identified Screen3->UppS_Inhibitors MAC_0547630_Identified This compound UppS_Inhibitors->MAC_0547630_Identified

Caption: High-throughput screening workflow for the identification of UppS inhibitors.

Protocol:

  • Primary Screen: A library of 142,000 diverse synthetic small molecules was screened for growth inhibition against Bacillus subtilis 168 in a high-throughput format.

  • Secondary Screen: The active compounds from the primary screen were then assessed for their ability to antagonize the action of targocil, a known inhibitor of late-stage wall teichoic acid synthesis, in Staphylococcus aureus. This step enriches for compounds that act on the undecaprenyl phosphate cycle.

  • Potency Assessment: The identified antagonists were further characterized to determine their potency, leading to a prioritized list of compounds.

  • In Vitro Target Validation: The priority antagonists were then tested in an in vitro assay to directly measure their inhibitory activity against purified UppS enzyme.

In Vitro UppS Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified UppS.

Materials:

  • Purified UppS enzyme

  • Substrates: Farnesyl pyrophosphate (FPP) and [1-14C]isopentenyl pyrophosphate ([14C]IPP)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • This compound at various concentrations

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing assay buffer, FPP, and [14C]IPP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding purified UppS enzyme.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction and extract the lipid-soluble product (undecaprenyl pyrophosphate).

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Protocol (Broth Microdilution):

  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound at which there is no visible bacterial growth.

Checkerboard Assay for Synergy

Objective: To assess the synergistic activity of this compound in combination with a β-lactam antibiotic.

Protocol:

  • In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a β-lactam antibiotic (e.g., along the columns).

  • Inoculate the plate with a standardized bacterial suspension.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Future Directions and Potential

This compound represents a promising new class of antibacterial agent with a well-defined mechanism of action. Further research and development should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, pharmacokinetic properties, and safety profile. The development of derivatives like JPD447 is a step in this direction.

  • Spectrum of Activity: Comprehensive testing against a broad panel of clinically relevant Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.

  • In Vivo Efficacy: Evaluation of this compound in animal models of infection to determine its efficacy and tolerability in a physiological setting.

  • Resistance Studies: Investigation of the potential for and mechanisms of bacterial resistance to this compound.

The selective inhibition of a crucial bacterial enzyme, coupled with its demonstrated ability to work in synergy with established antibiotics, makes this compound a valuable lead compound in the urgent search for new treatments for bacterial infections.

References

Methodological & Application

MAC-0547630: A Potent Inhibitor of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Application Notes and Protocols

This document provides detailed application notes and protocols for the research use of MAC-0547630, a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS). These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antibacterial drug discovery.

Introduction

This compound is a small molecule inhibitor that targets the essential bacterial enzyme Undecaprenyl Pyrophosphate Synthase (UppS). UppS plays a critical role in the biosynthesis of the bacterial cell wall by catalyzing the formation of undecaprenyl pyrophosphate (UPP), a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane. By inhibiting UppS, this compound effectively disrupts cell wall synthesis, leading to bacterial growth inhibition. Notably, this compound has been shown to exhibit selective, nanomolar inhibition of UppS without off-target effects on the bacterial membrane potential, making it a valuable tool for studying bacterial cell wall biogenesis and a potential lead compound for novel antibiotic development.

Quantitative Data

The antibacterial activity of this compound has been evaluated against various bacterial strains. The following tables summarize the key quantitative data available for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (μg/mL)
Bacillus subtilis 1680.1
Staphylococcus aureusCauses ~50% growth inhibition

Table 2: Synergistic Activity of this compound with Cefuroxime against MRSA (USA300)

Compound CombinationFractional Inhibitory Concentration (FIC) Index
This compound + Cefuroxime<0.078

The FIC index is a measure of the synergistic effect of two antimicrobial agents. An FIC index of ≤ 0.5 is generally considered to indicate synergy.

Signaling Pathway

This compound targets the bacterial peptidoglycan synthesis pathway, a fundamental process for maintaining the structural integrity of the bacterial cell wall. The specific enzyme inhibited is Undecaprenyl Pyrophosphate Synthase (UppS).

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Lipid_I Lipid I UPP->Lipid_I MAC0547630 This compound MAC0547630->UppS Inhibition Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Peptidoglycan Peptidoglycan Flippase->Peptidoglycan Translocation

Bacterial peptidoglycan synthesis pathway and the inhibitory action of this compound.
Experimental Protocols

In Vitro UppS Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against UppS.

Materials:

  • Purified recombinant UppS enzyme

  • This compound

  • Farnesyl pyrophosphate (FPP)

  • [1-14C]Isopentenyl pyrophosphate ([14C]IPP)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well microplate, add the following to each well:

    • 5 µL of this compound dilution (or solvent control)

    • 10 µL of purified UppS enzyme in assay buffer

    • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing FPP and [14C]IPP in assay buffer. The final concentrations should be optimized for the specific enzyme preparation.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding an appropriate quenching solution (e.g., 1 M HCl).

  • Extract the radiolabeled product (undecaprenyl pyrophosphate) using an organic solvent (e.g., n-butanol).

  • Transfer the organic phase to a scintillation vial.

  • Evaporate the solvent.

  • Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of UppS inhibition for each concentration of this compound relative to the solvent control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro UppS Inhibition Assay

UppS_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound dilutions Add_Inhibitor Add this compound to wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare UppS enzyme solution Add_Enzyme Add UppS enzyme and pre-incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare FPP/[14C]IPP substrate mix Start_Reaction Add substrate mix to start reaction Prep_Substrate->Start_Reaction Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Extract_Product Extract radiolabeled product Stop_Reaction->Extract_Product Measure_Radioactivity Measure radioactivity Extract_Product->Measure_Radioactivity Calculate_Inhibition Calculate % inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Workflow for the in vitro UppS inhibition assay.
Disclaimer

The information provided in this document is for research purposes only. This compound is not for human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable regulations. The experimental protocols provided are intended as a guide and may require optimization for specific experimental conditions.

Application Notes and Protocols for MAC-0547630 in Bacterial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC-0547630 is a potent and selective inhibitor of the enzyme Undecaprenyl Pyrophosphate Synthase (UppS). UppS is a critical enzyme in the bacterial cell wall biosynthesis pathway, responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. As this enzyme is absent in mammalian cells, it represents a promising target for the development of novel antibacterial agents. These application notes provide a comprehensive guide for the utilization of this compound in bacterial cell culture, including its mechanism of action, protocols for assessing its antibacterial activity, and relevant data presentation.

Mechanism of Action

This compound exerts its antibacterial effect by specifically inhibiting the enzymatic activity of UppS. This inhibition disrupts the synthesis of UPP, a vital component in the bacterial cell wall formation. The depletion of UPP halts the peptidoglycan synthesis, leading to a compromised cell wall structure and ultimately inhibiting bacterial growth.

cluster_0 Bacterial Cytoplasm cluster_1 Bacterial Cell Membrane FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Lipid_I Lipid I UPP->Lipid_I Precursor Attachment Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Translocation Cell Wall Integrity Cell Wall Integrity MAC0547630 This compound MAC0547630->UppS Inhibition

Figure 1: Mechanism of action of this compound. The inhibitor blocks the UppS enzyme, disrupting the synthesis of UPP and subsequent peptidoglycan formation, which is essential for bacterial cell wall integrity.

Data Presentation

Due to the limited public availability of specific quantitative data for this compound, the following table presents hypothetical data based on the characterization of other UppS inhibitors. Researchers must determine these values experimentally for this compound against their bacterial strains of interest.

ParameterStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Notes
IC50 (UppS enzyme) ~50 nM~75 nMThe half maximal inhibitory concentration against the purified UppS enzyme.
MIC (Minimum InhibitoryConcentration) ~1 µg/mL>32 µg/mLThe lowest concentration of the compound that prevents visible growth of bacteria. Higher MIC in Gram-negative bacteria is common due to the outer membrane barrier.
MBC (Minimum BactericidalConcentration) ~4 µg/mL>64 µg/mLThe lowest concentration of the compound that results in a 99.9% reduction in bacterial viability.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: Based on its chemical structure, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

    • Sterile 96-well microtiter plates

    • This compound stock solution

    • Positive control antibiotic (e.g., ampicillin, tetracycline)

    • Negative control (medium only)

    • Vehicle control (medium with the highest concentration of DMSO used)

  • Procedure:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

    • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (bacteria with a known antibiotic), a negative control (medium only), and a vehicle control (bacteria with DMSO).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Add Bacterial Suspension to wells A->C B Serial Dilution of This compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth and Determine MIC D->E

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC assay.

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).

Important Considerations

  • Solubility: Ensure that this compound remains soluble in the culture medium at the tested concentrations. Precipitation can lead to inaccurate results.

  • Gram-negative Bacteria: The outer membrane of Gram-negative bacteria can act as a permeability barrier. For testing against these bacteria, consider using efflux pump inhibitor strains or outer membrane permeabilizing agents to assess the compound's intrinsic activity.

  • Cytotoxicity: When transitioning to in vivo or cell-based infection models, it is crucial to assess the cytotoxicity of this compound against relevant mammalian cell lines to determine its therapeutic index.

  • Compound Stability: Assess the stability of this compound in the culture medium over the course of the experiment, as degradation could affect the results.

These application notes provide a foundational framework for the investigation of this compound in a research setting. Adherence to standard microbiology practices and careful experimental design are essential for obtaining reliable and reproducible data.

Application Notes and Protocols for MAC-0547630: An Experimental Undecaprenyl Diphosphate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC-0547630 is a potent and selective experimental inhibitor of undecaprenyl diphosphate synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] As an attractive target for novel antibacterial agents, UppS plays a crucial role in the synthesis of the lipid carrier undecaprenyl phosphate (C55P), which is vital for the assembly of peptidoglycan, a component essential for bacterial survival.[1][3] this compound has demonstrated significant promise as a novel class of inhibitor and has been shown to potentiate the effects of β-lactam antibiotics.[1][4] This document provides detailed application notes and protocols for the experimental use of this compound in a research setting.

Physicochemical Properties

PropertyValueSource
Molecular Formula C19H21FN4[5]
Molecular Weight 324.4 g/mol [5]
IUPAC Name 7-(azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine[5]
Synonyms 950386-41-1, 1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]azepane[5]

Mechanism of Action

This compound selectively inhibits the enzyme undecaprenyl diphosphate synthase (UppS).[1][2] UppS catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), the precursor to the lipid carrier undecaprenyl phosphate (Und-P).[3] This lipid carrier is essential for the transport of peptidoglycan precursors across the bacterial cell membrane during cell wall construction.[1][6] By inhibiting UppS, this compound disrupts this critical process, leading to the inhibition of bacterial growth.[7] Structural studies have revealed that this compound and its derivatives bind within the active site tunnel of UppS, physically obstructing the assembly of the lipid carrier.[8]

FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Diphosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Catalyzes C55P Undecaprenyl Phosphate (C55P) UPP->C55P Lipid_I_II Lipid I and Lipid II Synthesis C55P->Lipid_I_II PG Peptidoglycan Synthesis Lipid_I_II->PG Cell_Wall Bacterial Cell Wall Integrity PG->Cell_Wall MAC0547630 This compound MAC0547630->UppS Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Inhibitory Activity
TargetOrganismIC50Source
UppSBacillus subtilis (UppSBS)0.05 µM
UppSBacillus anthracis (UppSBA)1.6 µM
In Vitro Antibacterial Activity
OrganismMICSource
Bacillus subtilis0.1 ng/mL

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

  • Include a positive control well (no drug) and a negative control well (no bacteria).

  • Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring absorbance at 600 nm.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of this compound C Inoculate 96-well plate A->C B Adjust bacterial culture to 5x10^5 CFU/mL B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for growth or measure OD600 D->E F Determine MIC E->F

Caption: Workflow for MIC determination.
UppS Enzyme Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against purified UppS enzyme.

Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • Isopentenyl pyrophosphate (IPP), radiolabeled (e.g., [14C]IPP)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • This compound stock solution

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, combine the assay buffer, a fixed concentration of purified UppS enzyme, and the desired concentration of this compound.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrates FPP and [14C]IPP.

  • Allow the reaction to proceed for a specific time, ensuring it remains within the linear range.

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Extract the long-chain polyprenyl pyrophosphate product.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synergy Testing with β-Lactam Antibiotics (Checkerboard Assay)

This protocol is for assessing the synergistic activity of this compound with a β-lactam antibiotic.

Materials:

  • This compound stock solution

  • β-lactam antibiotic stock solution (e.g., ampicillin)

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • In a 96-well plate, prepare a two-dimensional array of serial dilutions of this compound (horizontally) and the β-lactam antibiotic (vertically).

  • Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Inoculate each well with the bacterial suspension.

  • Include appropriate controls (drugs alone, no drugs).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI value:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Safety Precautions

This compound is an experimental compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a valuable research tool for studying bacterial cell wall biosynthesis and for the development of novel antibacterial agents. Its potent and selective inhibition of UppS, coupled with its ability to potentiate existing antibiotics, makes it a compound of significant interest. The protocols provided here offer a foundation for the in vitro characterization of this compound and its effects on bacterial growth and physiology.

References

Application Notes and Protocols for MAC-0547630, a Selective UppS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, specific in vivo dosage and pharmacokinetic data for MAC-0547630 in animal models are not publicly available. The following application notes and protocols are based on the known mechanism of action of this compound as an inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS) and data from preclinical studies of other inhibitors targeting the same pathway. These are intended to serve as a representative guide for researchers and should be adapted based on future specific findings for this compound.

Introduction

This compound is a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1] By targeting UppS, this compound disrupts the formation of the lipid carrier undecaprenyl pyrophosphate, which is necessary for the transport of peptidoglycan precursors across the cell membrane. This mechanism of action makes this compound a promising candidate for the development of novel antibacterial agents. These notes provide an overview of the potential application of this compound in animal studies based on the current understanding of UppS inhibitors.

Mechanism of Action and Signaling Pathway

Undecaprenyl Pyrophosphate Synthase (UppS) catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP).[1][2] UPP is then dephosphorylated to undecaprenyl phosphate (UP), which acts as a lipid carrier for the transport of N-acetylmuramic acid (MurNAc)-pentapeptide-N-acetylglucosamine (GlcNAc) precursors from the cytoplasm to the periplasm, a critical step in peptidoglycan synthesis.[3] Inhibition of UppS by compounds like this compound blocks this pathway, leading to the cessation of cell wall synthesis and ultimately bacterial cell death.

UppS_Pathway FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP MAC0547630 This compound MAC0547630->UppS Inhibition UP Undecaprenyl Phosphate (UP) UPP->UP Dephosphorylation Lipid_II Lipid II Assembly UP->Lipid_II Cell_Wall Bacterial Cell Wall Synthesis Lipid_II->Cell_Wall

Figure 1: Simplified signaling pathway of UppS in bacterial cell wall synthesis and the inhibitory action of this compound.

Quantitative Data on Representative UppS Inhibitors

While specific data for this compound is unavailable, the following table summarizes the in vitro activity of other known UppS inhibitors. This data provides a general reference for the potency of compounds targeting this enzyme.

CompoundTarget OrganismIC50 (µM)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
ClomipheneS. aureus7.5-[4]
ViridicatumtoxinMRSA4-[5]
SpirohexalineMRSA9-[5]
Rhodanine derivative (Compound 1)S. aureus~2.60.25-4 (against various pathogens)[6]
Bis-amidine compoundMRSA-Potent in vivo activity reported[6]

Note: The data presented above is for comparative purposes only and does not represent the activity of this compound.

Hypothetical Experimental Protocols for In Vivo Studies

The following protocols are hypothetical and based on general practices for evaluating novel antibacterial agents in animal models. Specific parameters would need to be optimized for this compound.

Murine Model of Systemic Infection

This protocol outlines a general procedure to assess the efficacy of an antibacterial agent in a mouse model of systemic infection.

Experimental_Workflow start Start acclimatize Acclimatize Mice (e.g., 7 days) start->acclimatize infect Induce Systemic Infection (e.g., i.p. injection of MRSA) acclimatize->infect group Randomize into Treatment Groups infect->group treat Administer Treatment (Vehicle, this compound doses) group->treat monitor Monitor Survival and Clinical Signs treat->monitor bacterial_load Determine Bacterial Load (Spleen, Liver, Blood) monitor->bacterial_load end End bacterial_load->end

Figure 2: General experimental workflow for a murine systemic infection model.

Protocol:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: House animals for at least 7 days prior to the experiment with ad libitum access to food and water.

  • Infection:

    • Prepare a mid-logarithmic phase culture of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

    • Induce systemic infection via intraperitoneal (i.p.) injection of a bacterial suspension (e.g., 1 x 107 CFU/mouse).

  • Treatment Groups:

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline or appropriate solvent).

      • Group 2-4: this compound at varying doses (e.g., 1, 5, 25 mg/kg).

      • Group 5: Positive control (e.g., vancomycin).

  • Drug Administration:

    • Administer the first dose of treatment one hour post-infection.

    • The route of administration (e.g., intravenous, oral) and dosing frequency (e.g., once or twice daily) should be determined based on preliminary pharmacokinetic studies.

  • Monitoring and Endpoints:

    • Monitor animal survival and clinical signs (e.g., weight loss, activity level) for a defined period (e.g., 7 days).

    • At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize a subset of animals from each group to determine bacterial load in target organs (e.g., spleen, liver, blood) by plating serial dilutions of tissue homogenates on appropriate agar.

  • Data Analysis:

    • Compare survival curves between groups using a Log-rank (Mantel-Cox) test.

    • Compare bacterial loads between groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Pharmacokinetic (PK) Study in Rodents

This protocol provides a general framework for determining the pharmacokinetic profile of a new chemical entity.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or CD-1 mice.

  • Drug Formulation: Prepare this compound in a suitable vehicle for the intended route of administration (e.g., intravenous and oral).

  • Administration:

    • Administer a single dose of this compound intravenously (e.g., via tail vein) and orally (e.g., by gavage) to separate groups of animals.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t1/2)

      • Area under the curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Oral bioavailability (F%)

Conclusion

This compound, as a selective inhibitor of the essential bacterial enzyme UppS, represents a promising area for antibacterial drug discovery. The provided hypothetical protocols and background information offer a starting point for researchers interested in the preclinical evaluation of this compound. It is imperative that future studies establish the specific dosage, safety, and efficacy profile of this compound to fully realize its therapeutic potential. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

References

Application Notes and Protocols: MAC-0547630

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC-0547630 is a novel and potent small molecule inhibitor of Undecaprenyl Diphosphate Synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway.[1] Its selectivity for UppS without off-target effects on membrane potential makes it a valuable tool for antimicrobial research and a potential lead compound for drug development. These application notes provide detailed protocols for the preparation, storage, and application of this compound in both in vitro and in vivo research settings.

Physicochemical Properties and Storage

A summary of the known physicochemical properties and storage recommendations for this compound is provided below.

PropertyValueSource
CAS Number 950386-41-1[1]
Molecular Formula C₁₉H₂₁FN₄N/A
Molecular Weight 324.40 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]

Storage and Stability:

FormStorage TemperatureStabilitySource
Powder -20°C2 years[1]
In DMSO 4°C2 weeks[1]
In DMSO -80°C6 months[1]

Note: For long-term storage, it is recommended to store this compound as a powder at -20°C. Once dissolved in DMSO, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathway of UppS in Bacterial Cell Wall Synthesis

This compound targets Undecaprenyl Diphosphate Synthase (UppS), an essential enzyme in the synthesis of undecaprenyl pyrophosphate (UPP), the lipid carrier required for the translocation of peptidoglycan precursors across the bacterial cell membrane. Inhibition of UppS disrupts the bacterial cell wall synthesis, leading to cell death.

UppS_Pathway Bacterial Cell Wall Synthesis Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane FPP Farnesyl Diphosphate (FPP) UppS Undecaprenyl Diphosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Diphosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Lipid_I Lipid I UPP->Lipid_I Precursor for Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Translocation Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall MAC0547630 This compound MAC0547630->UppS Inhibits

Caption: Inhibition of UppS by this compound blocks bacterial cell wall synthesis.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the this compound powder vial to equilibrate to room temperature for at least 30 minutes before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.244 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 1 mL of DMSO for every 3.244 mg of powder.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for the specific application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]

In_Vitro_Workflow Workflow for In Vitro Solution Preparation Start Start Equilibrate Equilibrate this compound Powder Start->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Add_DMSO Add Sterile DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C Aliquot->Store End Ready for In Vitro Use Store->End

Caption: Workflow for preparing this compound stock solutions for in vitro experiments.

General Protocol for In Vitro UppS Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against UppS. The specific concentrations of enzyme, substrates, and this compound may need to be optimized for your experimental system.

Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • Isopentenyl pyrophosphate (IPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh dilutions of FPP, IPP, and UppS enzyme in assay buffer. Prepare serial dilutions of this compound from the 10 mM stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup: In a 96-well microplate, add the following components in order:

    • Assay buffer

    • This compound dilution (or vehicle control)

    • UppS enzyme

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate mixture (FPP and IPP) to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection: Measure the enzyme activity using a suitable detection method. This could involve quantifying the amount of inorganic pyrophosphate produced or using a coupled enzyme assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Preparation of this compound Formulation for In Vivo Studies

This protocol provides a general starting point for formulating this compound for in vivo administration. The optimal vehicle and concentration may vary depending on the animal model and route of administration and should be determined empirically.

Recommended Vehicle (for Oral or Intraperitoneal Administration):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Prepare Vehicle: In a sterile tube, mix the vehicle components in the specified ratios. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.

  • Formulation: Add the required volume of the this compound DMSO stock solution to the prepared vehicle to achieve the desired final concentration.

  • Mixing: Vortex the formulation thoroughly to ensure a homogenous suspension. Gentle warming may be used if necessary.

  • Administration: Administer the formulation to the animals immediately after preparation.

Note: It is crucial to perform a tolerability study in a small cohort of animals to assess any potential adverse effects of the formulation before proceeding with large-scale experiments.

Conclusion

This compound is a promising inhibitor of bacterial UppS. The protocols and information provided in these application notes are intended to facilitate further research into its mechanism of action and therapeutic potential. Careful adherence to the storage and preparation guidelines will ensure the integrity and activity of the compound in experimental settings.

References

MAC-0547630 application in [specific assay, e.g., western blot]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC-0547630 is a potent and selective small-molecule inhibitor of undecaprenyl diphosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway.[1][2] UppS catalyzes the synthesis of undecaprenyl pyrophosphate, the lipid carrier required for the translocation of peptidoglycan precursors across the cytoplasmic membrane.[3][4][5] Inhibition of UppS disrupts the peptidoglycan synthesis, leading to compromised cell wall integrity and ultimately bacterial cell death. These characteristics make this compound a valuable tool for studying bacterial cell wall synthesis and a potential lead compound for the development of novel antibiotics.

This document provides detailed application notes and a hypothetical protocol for the use of this compound in a western blot assay to investigate its effects on the expression of proteins involved in the bacterial cell envelope stress response.

Data Presentation

As no specific quantitative data for this compound in a western blot assay is publicly available, the following table presents hypothetical data illustrating the potential effects of this compound on the expression of key proteins in a bacterial cell envelope stress response pathway. This data is for illustrative purposes and should be confirmed experimentally.

Target ProteinTreatment GroupFold Change vs. Control (DMSO)p-value
WalR (YycF) This compound (1x MIC)2.5<0.05
This compound (5x MIC)4.8<0.01
SigM This compound (1x MIC)1.8<0.05
This compound (5x MIC)3.2<0.01
PBP2a (in MRSA) This compound (1x MIC)1.2>0.05
This compound (5x MIC)1.5>0.05

Signaling Pathway

The following diagram illustrates the bacterial cell wall synthesis pathway and the point of inhibition by this compound.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm FPP Farnesyl pyrophosphate (FPP) UppS Undecaprenyl diphosphate synthase (UppS) FPP->UppS IPP Isopentenyl pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl pyrophosphate UppS->UPP Lipid_I Lipid I UPP->Lipid_I MAC0547630 This compound MAC0547630->UppS Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Peptidoglycan Peptidoglycan Synthesis Flippase->Peptidoglycan Translocation PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan->PBP

Bacterial cell wall synthesis pathway and inhibition by this compound.

Experimental Protocols

Hypothetical Western Blot Protocol to Analyze Cell Envelope Stress Response

This protocol describes a hypothetical experiment to investigate the effect of this compound on the expression of key proteins involved in the bacterial cell envelope stress response, such as the two-component system WalK/WalR (YycG/YycF) and the extracytoplasmic function (ECF) sigma factor SigM.

1. Bacterial Strain and Culture Conditions:

  • Bacterial Strain: Staphylococcus aureus (e.g., Newman strain or a clinical MRSA isolate).

  • Growth Medium: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).

  • Culture Conditions: Grow bacteria to mid-logarithmic phase (OD600 ≈ 0.5) at 37°C with shaking.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in DMSO.

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound for the chosen bacterial strain using standard microdilution methods.

  • Treat the mid-log phase bacterial cultures with this compound at sub-lethal (e.g., 0.5x MIC) and lethal (e.g., 1x and 5x MIC) concentrations for a defined period (e.g., 1-2 hours).

  • Include a vehicle control (DMSO) at the same concentration used for the highest this compound treatment.

3. Preparation of Bacterial Cell Lysates:

  • Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail).

  • Lyse the cells by sonication or using a bead beater on ice.

  • Clarify the lysate by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C) to remove cell debris.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-WalR, anti-SigM) overnight at 4°C with gentle agitation. Dilute the primary antibodies according to the manufacturer's recommendations.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands to a loading control (e.g., a housekeeping protein like SigA or total protein stain).

  • Calculate the fold change in protein expression in the this compound-treated samples relative to the vehicle control.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Experimental Workflow

The following diagram outlines the experimental workflow for the western blot protocol.

Western_Blot_Workflow A Bacterial Culture (Mid-log phase) B Treatment with this compound (and DMSO control) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Western Blot Experimental Workflow.

References

MAC-0547630: Laboratory Handling and Application Notes for a Novel UppS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of MAC-0547630, a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS). These guidelines are intended to ensure safe laboratory practices and effective experimental design.

Introduction

This compound is a novel small molecule identified as a selective inhibitor of the enzyme Undecaprenyl Pyrophosphate Synthase (UppS).[1][2] UppS is a crucial enzyme in the bacterial cell wall biosynthesis pathway, responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. By inhibiting UppS, this compound disrupts cell wall formation, leading to bacterial cell death. Its selectivity for UppS and lack of off-target effects on membrane potential make it a valuable tool for studying bacterial cell wall synthesis and a potential candidate for antimicrobial drug development.

Physicochemical and Safety Data

A summary of the known quantitative data for this compound is presented in Table 1. Researchers should handle this compound in accordance with standard laboratory safety procedures for chemical reagents.

PropertyValueSource
CAS Number 950386-41-1DC Chemicals
Molecular Formula C₁₉H₂₁FN₄ChemicalBook
Molecular Weight 324.40 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Purity >98%MedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Storage (Powder) 2 years at -20°CDC Chemicals
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°CDC Chemicals

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • For detailed safety information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Signaling Pathway of UppS in Bacterial Cell Wall Biosynthesis

This compound targets the Undecaprenyl Pyrophosphate Synthase (UppS) enzyme, a key component of the bacterial cell wall synthesis pathway. The diagram below illustrates the role of UppS and the inhibitory action of this compound.

UppS_Pathway cluster_synthesis Synthesis of Lipid Carrier cluster_translocation Peptidoglycan Synthesis FPP Farnesyl pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl pyrophosphate (UPP) UppS->UPP Catalyzes synthesis Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan MAC0547630 This compound MAC0547630->UppS Inhibits

UppS pathway and this compound inhibition.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, based on standard methodologies for antimicrobial and enzyme inhibition assays.

Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Serial Dilutions of this compound:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of This compound in 96-well plate start->serial_dilution inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (visual or OD600) incubate->read_mic end End read_mic->end IC50_Workflow start Start prep_reagents Prepare Reagents: This compound dilutions, Substrates, Enzyme start->prep_reagents assay_setup Set up assay in 96-well plate (Buffer, Inhibitor, Substrates) prep_reagents->assay_setup pre_incubate Pre-incubate assay_setup->pre_incubate start_reaction Initiate reaction with UppS enzyme pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction and add detection reagent incubate->stop_reaction read_absorbance Read absorbance stop_reaction->read_absorbance analyze_data Calculate % Inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

References

Measuring the Activity of MAC-0547630: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in measuring the activity of MAC-0547630, a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS). These guidelines will facilitate the study of its mechanism of action and the characterization of its inhibitory effects.

Introduction to this compound and its Target, UppS

This compound is a small molecule inhibitor targeting Undecaprenyl Pyrophosphate Synthase (UppS), a critical enzyme in bacterial cell wall biosynthesis[1]. UppS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP)[2][3]. UPP is an essential lipid carrier that transports peptidoglycan precursors across the bacterial cytoplasmic membrane[2][3]. By inhibiting UppS, this compound disrupts this vital process, leading to the inhibition of bacterial growth. This makes UppS a compelling target for the development of novel antibacterial agents.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the bacterial cell wall biosynthesis pathway, highlighting the role of UppS, and a general workflow for screening and characterizing UppS inhibitors like this compound.

Bacterial Cell Wall Biosynthesis Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl pyrophosphate (FPP) UppS UppS FPP->UppS IPP Isopentenyl pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl pyrophosphate (UPP) UppS->UPP 8x IPP Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II translocation Translocation Lipid_II->translocation MAC0547630 This compound MAC0547630->UppS Inhibition Peptidoglycan Peptidoglycan Synthesis translocation->Peptidoglycan

Caption: Bacterial cell wall biosynthesis pathway and the inhibitory action of this compound on UppS.

Experimental_Workflow_for_UppS_Inhibitor_Screening A Compound Library (including this compound) B Biochemical Assay (UppS Activity) A->B C Determine IC50 values B->C D Cell-Based Assay (Bacterial Growth) C->D E Determine MIC values D->E F Mechanism of Action Studies (e.g., Morphological Analysis) E->F G Lead Optimization F->G

Caption: General experimental workflow for the identification and characterization of UppS inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for evaluating the activity of UppS inhibitors.

ParameterDescriptionTypical Values for Potent InhibitorsReference
IC50 (Biochemical Assay) The concentration of an inhibitor that reduces the enzymatic activity of UppS by 50%.Low µM to nM range[2][4][5]
MIC (Cell-Based Assay) The minimum inhibitory concentration of an inhibitor that prevents visible growth of a bacterial strain.Low µg/mL range[4][5]

Experimental Protocols

Detailed methodologies for key experiments to measure the activity of this compound are provided below.

Protocol 1: Spectrophotometric Assay for UppS Activity

This continuous assay is ideal for high-throughput screening and determination of IC50 values. It measures the release of inorganic pyrophosphate (PPi) from the UppS-catalyzed reaction.

Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • Isopentenyl pyrophosphate (IPP)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Purine nucleoside phosphorylase (PNPase)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Triton X-100

  • This compound and other test compounds

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, Triton X-100, MESG, and PNPase in a 96-well plate.

  • Add varying concentrations of this compound or other test compounds to the wells. Include a DMSO control.

  • Add the substrates FPP and IPP to the wells.

  • Initiate the reaction by adding the purified UppS enzyme to each well.

  • Immediately start monitoring the change in absorbance at 360 nm at regular intervals using a spectrophotometer. The increase in absorbance is proportional to the amount of PPi produced.

  • Calculate the initial reaction rates from the linear phase of the reaction progress curves.

  • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Radioactivity-Based Assay for UppS Activity

This assay directly measures the formation of the radiolabeled product, undecaprenyl pyrophosphate ([14C]-UPP), and is a highly sensitive method.

Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • [14C]-Isopentenyl pyrophosphate ([14C]-IPP)

  • HEPES buffer (pH 7.5)

  • KCl

  • MgCl2

  • This compound and other test compounds

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, and FPP in microcentrifuge tubes.

  • Add varying concentrations of this compound or other test compounds to the tubes. Include a DMSO control.

  • Add [14C]-IPP to each tube.

  • Initiate the reaction by adding the purified UppS enzyme.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract the lipid product).

  • Separate the aqueous and organic phases by centrifugation.

  • Transfer an aliquot of the organic phase containing the [14C]-UPP to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This cell-based assay determines the antibacterial efficacy of this compound against various bacterial strains.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • This compound and other test compounds

  • 96-well microplates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB directly in the wells of a 96-well microplate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-24 hours.

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 4: Bacterial Viability Assay (MTT Assay)

This assay provides a quantitative measure of bacterial viability in the presence of an inhibitor.

Materials:

  • Bacterial culture treated with this compound (from MIC assay or a separate experiment)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Detergent reagent (e.g., SDS in HCl)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Following treatment with this compound, add MTT solution to each well of the 96-well plate containing the bacterial culture.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable bacteria to reduce the yellow MTT to purple formazan crystals.

  • Add the detergent reagent to solubilize the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • The absorbance is directly proportional to the number of viable bacteria. Calculate the percentage of viability relative to the untreated control.

References

Application Notes and Protocols for MAC-0547630

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC-0547630 is a novel small molecule inhibitor of Undecaprenyl diphosphate synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2][3][4] As a selective inhibitor with nanomolar efficacy against UppS, this compound presents a promising chemical probe for studying bacterial cell wall synthesis and a potential starting point for the development of new antibacterial agents.[1][2] This document provides essential information on the safety, handling, and experimental use of this compound.

Safety and Handling

Disclaimer: A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following guidelines are based on general laboratory safety practices for handling novel chemical compounds. All users must conduct a thorough risk assessment before use and adhere to their institution's safety protocols.

2.1. General Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Prevent ingestion and inhalation.

2.2. Storage:

  • Powder: Store the solid compound at -20°C for long-term stability (up to 2 years).

  • Solutions in DMSO:

    • For short-term storage, solutions can be kept at 4°C for up to 2 weeks.

    • For long-term storage, prepare aliquots in tightly sealed vials and store at -80°C for up to 6 months.

  • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

2.3. Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Mechanism of Action

This compound targets Undecaprenyl diphosphate synthase (UppS), a key enzyme that catalyzes the synthesis of undecaprenyl pyrophosphate (UPP). UPP is an essential lipid carrier for the precursors of the bacterial cell wall. By inhibiting UppS, this compound disrupts the cell wall synthesis process, leading to bacterial growth inhibition.[1][2][5][6][7]

bacterial_cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior FPP Farnesyl Diphosphate (FPP) UppS Undecaprenyl Diphosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Diphosphate (IPP) IPP->UppS UPP Undecaprenyl Diphosphate (UPP) UppS->UPP Lipid_I Lipid I UPP->Lipid_I Precursors Cell Wall Precursors Precursors->Lipid_I Lipid_II_Translocation Lipid II Translocation Lipid_I->Lipid_II_Translocation Forms Lipid II Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II_Translocation->Peptidoglycan_Synthesis This compound This compound This compound->UppS Inhibition

Caption: Inhibition of Bacterial Cell Wall Synthesis by this compound.

Quantitative Data

The following tables summarize the reported inhibitory activity of this compound.

Table 1: In Vitro UppS Inhibition

Enzyme SourceIC50 (µM)
Bacillus subtilis0.05
Staphylococcus aureus1.6

Data from ACS Infectious Diseases, 2016.[3]

Table 2: Minimum Inhibitory Concentration (MIC)

Bacterial StrainMIC (µg/mL)
Bacillus subtilis 1680.1
Staphylococcus aureusModest growth inhibition
Escherichia coliNo activity

Data from ACS Infectious Diseases, 2016.[3]

Experimental Protocols

5.1. Protocol for Undecaprenyl Diphosphate Synthase (UppS) Inhibition Assay (Spectrophotometric Method)

This continuous assay monitors the release of pyrophosphate from the UppS-catalyzed condensation of farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP).[1][2][5]

upps_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer and Reagents: - Tris-HCl buffer (pH 7.5) - MgCl2 - Triton X-100 - MESG - IPP - FPP - PNPase enzyme Mix_Components In a 96-well plate, mix: - Assay buffer - Reagents (except UppS) - this compound dilution or DMSO (control) Prepare_Reagents->Mix_Components Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Mix_Components Initiate_Reaction Initiate Reaction by Adding UppS Enzyme Mix_Components->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 360 nm Over Time Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_Inhibition Calculate Percentage of Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Plot % Inhibition vs. Concentration and Determine IC50 Determine_Inhibition->Calculate_IC50

Caption: Workflow for UppS Inhibition Assay.

Materials:

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 360 nm

  • Purified UppS enzyme

  • Farnesyl diphosphate (FPP)

  • Isopentenyl diphosphate (IPP)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Purine nucleoside phosphorylase (PNPase)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Triton X-100

  • This compound

  • DMSO

Procedure:

  • Prepare a reaction mixture containing 400 µM MESG, 350 µM IPP, 35 µM FPP, 20 mM Tris-HCl (pH 7.5), 0.01% v/v Triton X-100, and 1 mM MgCl2.[2][5]

  • Add the reaction mixture to the wells of a 96-well plate.

  • Add serial dilutions of this compound (or DMSO for control) to the wells.

  • Initiate the reaction by adding the purified UppS enzyme.

  • Immediately monitor the change in absorbance at 360 nm over time in a plate reader.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][2][5]

5.2. Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10][11]

mic_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Inoculum Prepare a Standardized Bacterial Inoculum Inoculate_Plate In a 96-well plate, add bacterial inoculum to each well containing the this compound dilutions Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare 2-fold Serial Dilutions of this compound in Growth Medium Prepare_Dilutions->Inoculate_Plate Controls Include Positive (bacteria, no drug) and Negative (medium only) Controls Incubate Incubate the Plate at 37°C for 16-20 Hours Inoculate_Plate->Incubate Read_Results Determine the Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results

Caption: Workflow for MIC Determination.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., B. subtilis)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, prepare two-fold serial dilutions of this compound in the growth medium.[9]

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control well (bacteria in broth without the inhibitor) and a negative control well (broth only).[9]

  • Incubate the plate at 37°C for 16-20 hours.[1]

  • After incubation, determine the MIC by visually inspecting the wells for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1][8]

References

Troubleshooting & Optimization

Navigating MAC-0547630 Dissolution Challenges: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering dissolution issues with MAC-0547630, a potent and selective inhibitor of Undecaprenyl Diphosphate Synthase (UppS). Below you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

This compound is a selective inhibitor of the bacterial enzyme UppS.[1][2] Based on available data, the recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][4]

Q2: I am observing that this compound is not dissolving properly. What are the initial troubleshooting steps?

Difficulty in dissolving small molecule inhibitors is a common issue. If you are facing challenges with this compound, consider the following initial steps:

  • Ensure Proper Solvent Quality: Use anhydrous or high-purity DMSO. The presence of water in DMSO can significantly reduce the solubility of many organic compounds.

  • Gentle Warming: Warm the solution briefly in a water bath set to 37°C. This can help increase the solubility of the compound.

  • Sonication: Utilize a sonicator bath to aid in the dissolution process by breaking down any compound aggregates.

Q3: My this compound dissolves in DMSO but precipitates when I dilute it in my aqueous experimental buffer. What is causing this and how can I prevent it?

This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium (e.g., cell culture media or PBS), the abrupt change in solvent polarity causes the compound to precipitate.

To prevent this, it is crucial to perform serial dilutions. Instead of a single large dilution, create intermediate dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in DMSO concentration helps to keep the compound in solution. It is also recommended to ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, to minimize solvent-induced artifacts.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. A Certificate of Analysis from one supplier suggests storing the DMSO stock for up to 2 weeks at 4°C or 6 months at -80°C.[3]

Dilution of this compound Stock Solution for Cell-Based Assays

This protocol provides a general procedure for diluting a DMSO stock solution of this compound into an aqueous buffer for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions: It is recommended to perform serial dilutions to minimize precipitation. For example, to achieve a final concentration of 10 µM, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in cell culture medium. Then, dilute the 1 mM intermediate solution 1:100 in cell culture medium to reach the final 10 µM concentration.

  • Vortex Gently: After each dilution step, gently vortex the solution to ensure it is well-mixed.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to dilute the compound in the cell culture medium.

Quantitative Data Summary

ParameterValue/RecommendationSource
Primary Solvent Dimethyl Sulfoxide (DMSO)[3][4]
Storage (Powder) -20°C for up to 2 years[3]
Storage (DMSO Stock) 2 weeks at 4°C; 6 months at -80°C[3]
Recommended Stock Concentration 10 mM (General recommendation)N/A
Final DMSO Concentration in Assay < 0.5%N/A

Troubleshooting Workflow

G cluster_0 Start: this compound Dissolution Issue cluster_1 Initial Troubleshooting cluster_2 Precipitation in Aqueous Buffer cluster_3 Resolution start Compound not dissolving in DMSO check_solvent Verify anhydrous DMSO is used start->check_solvent warm Gentle warming (37°C) check_solvent->warm If still not dissolved sonicate Sonication warm->sonicate If still not dissolved precipitation Compound precipitates upon dilution in aqueous buffer sonicate->precipitation serial_dilution Perform serial dilutions precipitation->serial_dilution Yes success Successful Dissolution precipitation->success No lower_dmso Ensure final DMSO concentration is low (<0.5%) serial_dilution->lower_dmso lower_dmso->success

Caption: Troubleshooting workflow for this compound dissolution issues.

References

Technical Support Center: MAC-0547630 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of MAC-0547630.

Troubleshooting Guide

Researchers may encounter challenges with the solubility of this compound, a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS).[1][2] As a pyrazolo[1,5-a]pyrimidine derivative, it is characterized by low aqueous solubility, which can impact its formulation for in vitro and in vivo studies. The following guide provides systematic approaches to address these solubility issues.

Issue 1: Poor Aqueous Solubility for In Vitro Assays

Symptoms:

  • Precipitation of the compound in aqueous buffer during serial dilutions.

  • Inconsistent results in cell-based or enzymatic assays.

  • Difficulty achieving the desired final concentration in the assay medium.

Troubleshooting Steps:

  • Co-solvent System:

    • Rationale: this compound is soluble in DMSO.[1] Utilizing a co-solvent system can enhance its solubility in aqueous solutions.

    • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. For the final assay concentration, ensure the percentage of DMSO in the aqueous buffer is kept low (typically ≤1%) to avoid solvent-induced artifacts.

  • Use of Surfactants:

    • Rationale: Surfactants can increase the solubility of hydrophobic compounds by forming micelles.

    • Protocol: Prepare the final dilution of this compound in an aqueous buffer containing a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68. The surfactant concentration should be optimized to be below its critical micelle concentration (CMC) to avoid interference with the assay.

  • pH Adjustment:

    • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and determine the solubility of this compound in each.

Issue 2: Low Bioavailability in In Vivo Studies

Symptoms:

  • Poor absorption and low plasma concentrations following oral administration.

  • High variability in pharmacokinetic data.

Troubleshooting Steps:

  • Formulation with Excipients:

    • Rationale: The use of pharmaceutical excipients can significantly improve the oral bioavailability of poorly soluble compounds.

    • Protocol:

      • Co-solvents: Formulate this compound in a mixture of water-miscible co-solvents such as polyethylene glycol 300 (PEG300), propylene glycol (PG), and ethanol.

      • Surfactants: Incorporate surfactants like Tween® 80 or Cremophor® EL to enhance solubilization.

      • Lipid-based formulations: For highly lipophilic compounds, formulating in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can improve absorption.

  • Particle Size Reduction:

    • Rationale: Reducing the particle size of the compound increases the surface area available for dissolution, which can enhance the dissolution rate and subsequent absorption.

    • Protocol: Employ micronization or nanomilling techniques to reduce the particle size of the solid this compound powder before formulation.

  • Amorphous Solid Dispersions:

    • Rationale: Converting the crystalline form of a drug to an amorphous state can increase its apparent solubility and dissolution rate.[3]

    • Protocol: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, or Soluplus®) using techniques such as spray drying or hot-melt extrusion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare high-concentration stock solutions in 100% DMSO and then dilute them with the appropriate aqueous buffer for your experiment.

Q2: What is the maximum percentage of DMSO that can be used in cell-based assays without causing toxicity?

A2: The tolerance of cell lines to DMSO can vary. However, it is a general practice to keep the final concentration of DMSO in the cell culture medium at or below 1% to minimize solvent-related effects. It is advisable to run a vehicle control (medium with the same percentage of DMSO as the test compound) to assess the effect of the solvent on your specific cell line.

Q3: Are there any known formulation strategies for pyrazolo[1,5-a]pyrimidine derivatives like this compound?

A3: Yes, for pyrazolo[1,5-a]pyrimidine and similar pyrazolopyrimidine derivatives, which are often poorly water-soluble, several formulation strategies have been explored. These include the use of co-solvents, surfactants, cyclodextrins to form inclusion complexes, and the preparation of amorphous solid dispersions with polymers.[3] Prodrug approaches have also been investigated to enhance aqueous solubility.

Q4: How can I assess the success of my solubility enhancement strategy?

A4: The effectiveness of a solubility enhancement strategy can be evaluated through several methods:

  • Visual Inspection: Observe for any precipitation or cloudiness in your prepared solutions.

  • Kinetic and Thermodynamic Solubility Assays: These assays provide quantitative measurements of a compound's solubility.

  • In Vitro Dissolution Studies: For solid formulations, dissolution testing can determine the rate and extent of drug release in a given medium.

  • In Vivo Pharmacokinetic Studies: Ultimately, the success of a formulation for in vivo use is determined by its ability to achieve the desired drug exposure in animal models.

Data Presentation

Table 1: Solvent Selection for this compound and Similar Pyrazolopyrimidine Derivatives

Solvent/SystemPurposeConcentration RangeRemarks
DMSOStock Solution PreparationUp to 100 mMHigh solubility.[1]
EthanolCo-solvent1-10% in aqueous bufferCan improve solubility but may have biological effects at higher concentrations.
PEG300/PEG400Co-solvent for in vivo formulations10-60%Generally well-tolerated.
Tween® 80Surfactant for in vitro and in vivo use0.1-5%Can enhance solubility and aid in formulation stability.
Solutol® HS 15Surfactant/Solubilizer1-10%Effective for poorly soluble compounds.
Corn OilLipid Vehicle for oral gavageN/ASuitable for lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation

  • Materials: this compound, a suitable polymer (e.g., polyvinylpyrrolidone K30 - PVP K30), a common solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Procedure: a. Dissolve both this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:2, 1:4 w/w). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent under reduced pressure using a rotary evaporator. d. Further, dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent. e. Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterization: The amorphous nature of the dispersion should be confirmed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The solubility and dissolution rate of the amorphous solid dispersion should then be compared to the crystalline drug.

Visualizations

Signaling Pathway

This compound is an inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] UppS catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier that transports peptidoglycan precursors across the cytoplasmic membrane.[4][5][6][7] Inhibition of UppS disrupts this process, leading to the inhibition of bacterial cell wall synthesis.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl pyrophosphate (FPP) UppS UppS FPP->UppS IPP Isopentenyl pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl pyrophosphate (UPP) UppS->UPP Lipid_I Lipid I UPP->Lipid_I MAC0547630 This compound MAC0547630->UppS Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Peptidoglycan Peptidoglycan Synthesis Flippase->Peptidoglycan

Caption: Inhibition of the bacterial cell wall synthesis pathway by this compound.

Experimental Workflow

The following diagram outlines a general workflow for addressing the solubility challenges of a poorly soluble compound like this compound.

G cluster_workflow Solubility Enhancement Workflow Start Poorly Soluble Compound (this compound) Char Physicochemical Characterization (Solubility, pKa, LogP) Start->Char Formulation Formulation Strategy Selection Char->Formulation CoSolvent Co-solvent/Surfactant System Formulation->CoSolvent ParticleSize Particle Size Reduction Formulation->ParticleSize SolidDispersion Amorphous Solid Dispersion Formulation->SolidDispersion Evaluation In Vitro & In Vivo Evaluation CoSolvent->Evaluation ParticleSize->Evaluation SolidDispersion->Evaluation Optimized Optimized Formulation Evaluation->Optimized

Caption: A typical workflow for improving the solubility of a research compound.

References

Technical Support Center: MAC-0547630

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MAC-0547630, a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric inhibitor that binds to a unique hydrophobic pocket on the MEK1 and MEK2 enzymes. This binding prevents the conformational changes required for MEK activation by upstream RAF kinases, thereby inhibiting the phosphorylation of its only known substrates, ERK1 and ERK2. This ultimately leads to the downregulation of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1][2][3]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound is expected to have the most significant anti-proliferative effects in cancer cell lines with activating mutations in the MAPK pathway, such as BRAF (e.g., V600E) or KRAS mutations.[3][4] The efficacy in specific cell lines should be determined empirically.

Q3: What is the recommended concentration range for in vitro studies?

A3: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. As a reference, similar MEK inhibitors show activity in the range of 1 nM to 10 µM.

Q4: We are observing a gradual loss of this compound efficacy in our long-term cell culture experiments. What are the potential causes?

A4: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to targeted therapies through various mechanisms, including:

  • Reactivation of the MAPK pathway: This can occur through mutations in MEK1/2 that prevent drug binding or through amplification of upstream activators like BRAF or KRAS.

  • Activation of bypass signaling pathways: Cells may upregulate parallel survival pathways, such as the PI3K/AKT/mTOR pathway, to circumvent the MEK blockade.[5][6][7]

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Recommended Solution
Cell Culture Variability Ensure consistent cell passage number, seeding density, and growth phase. Use a fresh batch of authenticated cells and routinely test for mycoplasma contamination.[8]
Inaccurate Drug Concentration Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure complete solubilization of the compound in the vehicle (e.g., DMSO).
Assay-Specific Issues (e.g., MTT, MTS) Optimize incubation times for both the drug treatment and the assay reagent. Ensure complete solubilization of formazan crystals in MTT assays.[9][10][11] Include appropriate controls (vehicle-only, no cells).
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill outer wells with sterile PBS or media.
Variable Inhibition of ERK Phosphorylation in Western Blots
Potential Cause Recommended Solution
Suboptimal Protein Lysis Use a lysis buffer containing fresh protease and phosphatase inhibitors. Ensure complete cell lysis by incubating on ice and vortexing.[12][13]
Inconsistent Protein Loading Accurately quantify protein concentration using a reliable method (e.g., BCA assay). Load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH, or total ERK) to normalize the data.[12][14]
Antibody Issues Use validated antibodies for phospho-ERK (p-ERK) and total ERK. Optimize antibody dilutions and incubation times. Ensure the secondary antibody is compatible with the primary antibody.
Signal Detection Problems Use a high-quality ECL substrate. Ensure the membrane does not dry out during the procedure. Optimize exposure time to avoid signal saturation.
Rebound ERK Phosphorylation In some cellular contexts, prolonged MEK inhibition can lead to a feedback-mediated reactivation of the pathway.[15] Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to identify the optimal time point for observing maximal inhibition.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell metabolic activity as an indicator of viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells and plot the results to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol is used to measure the inhibition of ERK1/2 phosphorylation, a direct downstream target of MEK.

  • Sample Preparation: Seed cells and treat with this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12][13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK (e.g., p-p44/42 MAPK T202/Y204) overnight at 4°C.[14][17]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped and reprobed for total ERK or a loading control protein.[18]

  • Data Analysis: Quantify the band intensities using densitometry software and calculate the ratio of p-ERK to total ERK.

Visualizations

MAC-0547630_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation MAC0547630 This compound MAC0547630->MEK

Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental_Workflow_pERK_Western_Blot start Start seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat with this compound (Dose-Response or Time-Course) seed_cells->treat_cells lyse_cells Lyse Cells with Inhibitor-Containing Buffer treat_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (p-ERK) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal (ECL) secondary_ab->detect analyze Analyze Data (Densitometry) detect->analyze end End analyze->end

Caption: A typical experimental workflow for analyzing p-ERK levels by Western blot.

Troubleshooting_Logic_Tree problem Inconsistent Experimental Results cell_issues Cell-Related Issues problem->cell_issues Source? reagent_issues Reagent/Compound Issues problem->reagent_issues Source? protocol_issues Protocol/Assay Issues problem->protocol_issues Source? sol_cell1 Check Passage Number & Cell Density cell_issues->sol_cell1 Solution sol_cell2 Authenticate Cell Line cell_issues->sol_cell2 Solution sol_cell3 Test for Mycoplasma cell_issues->sol_cell3 Solution sol_reagent1 Prepare Fresh Compound Dilutions reagent_issues->sol_reagent1 Solution sol_reagent2 Validate Antibody Performance reagent_issues->sol_reagent2 Solution sol_reagent3 Check Reagent Expiration Dates reagent_issues->sol_reagent3 Solution sol_protocol1 Optimize Incubation Times protocol_issues->sol_protocol1 Solution sol_protocol2 Ensure Consistent Liquid Handling protocol_issues->sol_protocol2 Solution sol_protocol3 Include All Necessary Controls protocol_issues->sol_protocol3 Solution

Caption: A logical approach to troubleshooting sources of experimental variability.

References

Technical Support Center: Investigating Off-Target Effects of mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential off-target effects of mTOR inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guides

Issue: Unexpected Phenotypes or Toxicity

Question: My cells are showing a phenotype (e.g., decreased viability, morphological changes, altered signaling) that is inconsistent with the known function of mTOR. How can I determine if this is an off-target effect?

Answer:

When experimental results deviate from the expected on-target effects of an mTOR inhibitor, a systematic investigation is crucial. Here’s a step-by-step guide to help you troubleshoot:

  • Confirm On-Target Engagement: First, verify that the inhibitor is engaging mTOR in your experimental system at the concentrations used. A common method is to perform a Western blot to check the phosphorylation status of direct downstream targets of mTORC1 (e.g., p70 S6 Kinase on Thr389, 4E-BP1 on Ser65) or mTORC2 (e.g., AKT on Ser473). A lack of change in the phosphorylation of these targets may indicate issues with the inhibitor's potency, stability, or cell permeability rather than an off-target effect.

  • Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the known IC50 value of the inhibitor for mTOR. If the phenotype occurs at a significantly higher concentration than the mTOR IC50, it is more likely to be an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated mTOR inhibitor. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the original inhibitor's effect is off-target.

  • Rescue Experiment: A more definitive approach is a "rescue" experiment. If you can express a drug-resistant mutant of mTOR in your cells, this mutant should reverse the on-target effects of the inhibitor. If the unexpected phenotype persists in the presence of the drug-resistant mutant, it is highly likely to be an off-target effect.

  • Kinome Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinome profiling. This involves screening your inhibitor against a large panel of purified kinases to determine its selectivity. Several commercial services are available for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of mTOR inhibitors?

A1: The off-target effects of mTOR inhibitors can be broadly categorized and may differ between first-generation (rapalogs) and second-generation (mTOR kinase inhibitors) compounds. Common toxicities observed in clinical and preclinical studies include:

  • Metabolic Dysregulation: Hyperglycemia, hyperlipidemia (including elevated cholesterol and triglycerides), and hypophosphatemia are frequently reported metabolic side effects.[1]

  • Dermatologic Toxicities: Rash and mucositis are among the most common side effects.[1]

  • Immunosuppression: While an on-target effect for some applications, the immunosuppressive properties of mTOR inhibitors can be an unwanted off-target effect in other contexts, leading to an increased risk of infections.

  • Hematologic Effects: Anemia, thrombocytopenia, and lymphopenia have been observed.

Q2: Are there differences in the off-target profiles of rapalogs (like rapamycin) versus ATP-competitive mTOR kinase inhibitors (TORKinibs)?

A2: Yes, there are key differences. Rapalogs are allosteric inhibitors that bind to FKBP12, and this complex then binds to mTORC1.[2] They are generally highly selective for mTORC1. In contrast, ATP-competitive mTOR kinase inhibitors (TORKinibs) target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2.[3][4] Because the ATP-binding pocket is conserved across many kinases, TORKinibs have a higher potential for off-target kinase inhibition compared to rapalogs. However, some newer TORKinibs have been developed with high selectivity for mTOR over other kinases.[5][6]

Q3: How can I choose the right control experiments to validate my findings with an mTOR inhibitor?

A3: The choice of control experiments is critical for interpreting your results accurately. Here are some recommendations:

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

  • Positive and Negative Controls: When performing Western blots to assess pathway inhibition, include positive controls (e.g., cell lysates known to have high mTOR activity) and negative controls (e.g., cells treated with a well-characterized mTOR inhibitor).

  • Multiple Inhibitors: As mentioned in the troubleshooting guide, using a structurally different mTOR inhibitor can help distinguish between on-target and off-target effects.

  • Genetic Controls: The gold standard is to use genetic approaches, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of mTOR, to mimic the effect of the inhibitor. If the phenotype of the genetic knockdown/knockout matches the phenotype of the inhibitor treatment, it provides strong evidence for an on-target effect.

A4: This could be due to a few reasons:

  • Direct Off-Target Inhibition: The inhibitor may be directly inhibiting another kinase in the unexpected pathway. A kinome scan can help identify such off-target interactions.

  • Pathway Crosstalk: The mTOR signaling pathway is highly interconnected with other pathways, such as the PI3K/AKT and MAPK pathways. Inhibiting mTOR can lead to feedback loops and compensatory activation or inhibition of these other pathways. For example, inhibition of mTORC1 can sometimes lead to the activation of AKT signaling.[3]

  • Kinase-Independent Effects: Some compounds can have effects that are independent of their kinase inhibitory activity. These can be more challenging to identify and may require specialized assays.

Data Presentation

Table 1: Selectivity Profile of Common mTOR Inhibitors (IC50 in nM)

This table summarizes the inhibitory activity (IC50 values) of several mTOR inhibitors against mTOR and a selection of common off-target kinases. Lower values indicate higher potency.

InhibitormTORPI3KαPI3KβPI3KδPI3KγDNA-PK
Rapamycin ~1 (nM) (for mTORC1)>10,000>10,000>10,000>10,000>10,000
Torin 1 31,800>3,000>3,000>3,0001,000
AZD8055 0.8>10,000>10,000>10,000>10,000Not Reported
PP242 8>1,000>1,000>1,000>1,000408
BEZ235 20.747575Not Reported
GDC-0980 ~20~5~27~55~38Not Reported

Data compiled from multiple sources.[5][6][][8] Values are approximate and can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Off-Target Profiling

Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (e.g., your mTOR inhibitor)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Kinase reaction buffer

  • Multi-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of your test compound in the appropriate solvent (e.g., DMSO).

  • Set up Kinase Reactions: In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add Inhibitor: Add the diluted test compound to the appropriate wells. Include a vehicle control (DMSO) and a no-kinase control (background).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction according to the assay kit instructions (e.g., by adding a stop solution).

  • Detection: Measure the kinase activity. For radiometric assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring the incorporated radioactivity. For other assay formats (e.g., fluorescence-based), follow the kit's detection protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of an inhibitor with its target protein in a cellular context.

Materials:

  • Cultured cells

  • Test compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Thermal cycler or heating block

  • Centrifuge

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and Wash: Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.

  • Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[9][10]

  • Cell Lysis: Lyse the cells using a method such as multiple freeze-thaw cycles.[9][10]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[9][10]

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare the samples for SDS-PAGE.

  • Western Blot Analysis: Perform a Western blot to detect the target protein in the soluble fractions.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature. Normalize the intensity to the unheated control. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate "melting curves." A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) Energy Status (AMP/ATP)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Cell Survival Cell Survival mTORC2->Cell Survival Rapalogs Rapalogs Rapalogs->mTORC1 TORKinibs TORKinibs TORKinibs->mTORC1 TORKinibs->mTORC2

Caption: Simplified mTOR signaling pathway showing key inputs, complexes, and outputs.

Off_Target_Troubleshooting Unexpected Phenotype Unexpected Phenotype Confirm On-Target Engagement Confirm On-Target Engagement Unexpected Phenotype->Confirm On-Target Engagement Dose-Response Analysis Dose-Response Analysis Confirm On-Target Engagement->Dose-Response Analysis Target Engaged Use Unrelated Inhibitor Use Unrelated Inhibitor Dose-Response Analysis->Use Unrelated Inhibitor Phenotype at High Conc. On-Target Effect On-Target Effect Dose-Response Analysis->On-Target Effect Phenotype at IC50 Rescue Experiment Rescue Experiment Use Unrelated Inhibitor->Rescue Experiment Phenotype Persists Use Unrelated Inhibitor->On-Target Effect Phenotype Absent Kinome Profiling Kinome Profiling Rescue Experiment->Kinome Profiling Rescue Fails Rescue Experiment->On-Target Effect Rescue Succeeds Off-Target Effect Off-Target Effect Kinome Profiling->Off-Target Effect

Caption: Workflow for troubleshooting unexpected phenotypes with mTOR inhibitors.

References

Technical Support Center: MAC-0547630

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MAC-0547630, a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthetase (UppS). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthetase (UppS).[1] UppS is a critical enzyme in the bacterial cell wall biosynthesis pathway.[2][3][4][5] It catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for transporting peptidoglycan precursors across the cell membrane.[2] By inhibiting UppS, this compound disrupts the formation of the bacterial cell wall, leading to cell death.[2]

Q2: In which organisms is UppS a valid target?

A2: UppS is an essential enzyme for the growth of many bacterial species and is not present in humans, making it an attractive target for the development of novel antibacterial agents.[1][3]

Q3: How do I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration of this compound depends on the specific assay and bacterial strain being used. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in an enzymatic assay and the minimum inhibitory concentration (MIC) in a cell-based assay.[2]

Q4: What are the substrates for the UppS enzyme reaction?

A4: The UppS enzyme catalyzes the condensation of farnesyl pyrophosphate (FPP) with eight consecutive isopentenyl pyrophosphate (IPP) units to generate undecaprenyl pyrophosphate (UPP).[3][4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in IC50 values Inconsistent mixing of assay components. Pipetting errors. Instability of this compound in the assay buffer.Ensure thorough mixing of all reagents. Use calibrated pipettes and proper pipetting techniques. Prepare fresh solutions of this compound for each experiment and minimize the time it is in the assay buffer before the reaction is initiated.
No or low inhibitory activity observed Incorrect assay conditions (pH, temperature, Mg2+ concentration). Degraded enzyme or substrates. this compound is being actively transported out of the bacterial cells by efflux pumps.[3]Optimize assay conditions as per the provided protocols. Use freshly prepared or properly stored enzyme and substrates. Test the compound in bacterial strains deficient in common efflux pumps or use an efflux pump inhibitor in combination with this compound.[3]
Precipitation of this compound in assay buffer Low solubility of the compound in aqueous solutions.Prepare a higher concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low and does not affect the assay.
Unexpected enzyme kinetics (e.g., substrate inhibition) High concentrations of substrates (FPP or IPP) can sometimes lead to substrate inhibition in UppS.[6] The presence of detergents like Triton X-100 can significantly alter the enzyme's kinetic parameters.[6]Perform kinetic studies with varying substrate concentrations to identify potential substrate inhibition. If using detergents to improve solubility, be aware of their potential effects on enzyme activity and consider optimizing the detergent concentration.

Experimental Protocols

UppS Inhibition Assay (Spectrophotometric Method)

This continuous assay monitors the release of pyrophosphate (PPi) during the UppS-catalyzed reaction. The released PPi is detected by a coupled enzyme reaction that results in a change in absorbance.[2]

Materials:

  • This compound

  • UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • Isopentenyl pyrophosphate (IPP)

  • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

  • Purine nucleoside phosphorylase (PNPase)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 0.01% v/v Triton X-100[1]

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • MESG (final concentration: 400 µM)[1]

    • IPP (final concentration: 350 µM)[1]

    • FPP (final concentration: 35 µM)[1]

    • PNPase

    • This compound at various concentrations.

  • Initiate the reaction by adding the UppS enzyme to each well.

  • Immediately monitor the change in absorbance at 360 nm over time using a plate reader.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

  • This compound

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a standardized suspension of the bacterial strain.

  • Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.[2]

  • Inoculate each well with the standardized bacterial suspension.[2]

  • Include positive (bacteria in broth without inhibitor) and negative (broth only) controls.[2]

  • Incubate the plates at 37°C for 16-20 hours.[2]

  • The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.[2]

Data Presentation

Table 1: Example IC50 Data for this compound against UppS

Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.125.8 ± 3.5
148.9 ± 4.2
1085.1 ± 2.8
10098.7 ± 0.9
IC50 1.05 µM

Table 2: Example MIC Data for this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli8
Escherichia coli ΔtolC[3]0.5
Bacillus subtilis1

Visualizations

Bacterial_Cell_Wall_Biosynthesis cluster_synthesis Bacterial Cell Wall Precursor Synthesis FPP FPP UppS UppS (Undecaprenyl Pyrophosphate Synthase) FPP->UppS Substrate IPP IPP IPP->UppS Substrate UPP UPP (Undecaprenyl Pyrophosphate) UppS->UPP Product MAC0547630 This compound MAC0547630->UppS Inhibition Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Incorporation

Caption: Bacterial cell wall biosynthesis pathway and the inhibitory action of this compound on UppS.

Experimental_Workflow Start Start: Optimizing This compound Concentration Enzyme_Assay 1. Enzymatic Assay (IC50) - Spectrophotometric or Radioactive Start->Enzyme_Assay Cell_Assay 2. Cell-Based Assay (MIC) - Broth Microdilution Enzyme_Assay->Cell_Assay Dose_Response 3. Dose-Response Curve Generation Cell_Assay->Dose_Response Data_Analysis 4. Data Analysis - Calculate IC50 and MIC Dose_Response->Data_Analysis Troubleshooting Troubleshooting Data_Analysis->Troubleshooting If results are unexpected End End: Optimal Concentration Determined Data_Analysis->End Troubleshooting->Start Re-evaluate and repeat

Caption: General workflow for determining the optimal concentration of this compound.

References

Technical Support Center: Investigating Compound Stability in Media

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "MAC-0547630": Information regarding a specific compound designated "this compound" is not publicly available. Therefore, this technical support center provides a comprehensive guide to addressing general stability problems encountered with experimental compounds in various media. The principles, troubleshooting steps, and protocols outlined below are broadly applicable to small molecules used in research and drug development.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments, providing potential causes and solutions in a question-and-answer format.

Q1: I observed precipitation in my culture medium after adding my experimental compound. What should I do?

A1: Precipitation is a common issue that can significantly impact the effective concentration of your compound and may even be toxic to cells.

  • Possible Causes:

    • Poor Solubility: The compound's concentration may exceed its solubility limit in the culture medium.

    • Interaction with Media Components: The compound may react with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[1]

    • Temperature Shifts: Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can cause some components to precipitate out of solution.[1]

    • pH Imbalance: The pH of the medium could be affecting the compound's solubility.

  • Troubleshooting Steps:

    • Verify Solubility: Determine the compound's solubility in a simplified buffer (e.g., PBS) and in the complete culture medium.

    • Adjust Solvent and Stock Concentration: Consider using a different solvent for your stock solution (e.g., DMSO, ethanol) and prepare a more concentrated stock to minimize the volume added to the medium.

    • Pre-warm Media: Ensure the culture medium is warmed to 37°C before adding the compound.

    • pH Adjustment: Check the pH of your medium after adding the compound and adjust if necessary.

    • Serial Dilutions: Prepare serial dilutions of your compound in the medium to identify the concentration at which it remains soluble.

Q2: My compound seems to lose its biological activity over the course of my experiment. How can I investigate this?

A2: Loss of activity suggests that the compound may be degrading in the experimental conditions.

  • Possible Causes:

    • Hydrolysis: The compound may be susceptible to hydrolysis in the aqueous environment of the culture medium.[2][3][4]

    • Enzymatic Degradation: Components in serum (if used) or secreted by the cells themselves could be metabolizing or degrading the compound.

    • Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to ambient light.

    • Oxidation: The compound may be reacting with dissolved oxygen or other oxidizing agents in the medium.

  • Troubleshooting Steps:

    • Conduct a Stability Study: Incubate the compound in the cell-free medium at 37°C for the duration of your experiment. At various time points, take aliquots and analyze the concentration of the parent compound using an appropriate analytical method (e.g., HPLC, LC-MS).

    • Minimize Serum Exposure: If using serum, consider reducing its concentration or using a serum-free medium if your cell line permits.

    • Protect from Light: If the compound is known to be light-sensitive, conduct experiments in low-light conditions or use amber-colored culture vessels.

    • Consider Media Refreshment: For longer-term experiments, it may be necessary to replace the medium with freshly prepared compound-containing medium periodically.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of experimental compounds?

A1: Proper preparation and storage are critical for maintaining compound integrity.

  • Solvent Selection: Use a solvent in which the compound is highly soluble and that is compatible with your cell line at the final concentration used in the experiment. DMSO is common, but should typically be kept below 0.5% (v/v) in the final culture medium.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Protect from light by using amber vials or wrapping vials in aluminum foil.

Q2: How do different components of cell culture media affect compound stability?

A2: Media components can significantly impact compound stability.

  • pH and Buffers: The pH of the medium can influence the rate of hydrolysis for many compounds.[2][3][7][8] Bicarbonate buffering systems, in conjunction with CO2 levels, maintain this pH.

  • Serum: Serum contains various proteins and enzymes that can bind to or metabolize compounds, reducing their effective concentration and stability.

  • Amino Acids and Vitamins: Some amino acids, like cysteine, can be reactive.[9] Other components may also interact with your compound.

Q3: How can I determine the stability of my compound in cell culture media?

A3: A formal stability study is the most definitive way.[5]

  • Methodology: Prepare your compound in the complete cell culture medium at the highest concentration you plan to use. Incubate this solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it by HPLC or LC-MS to quantify the amount of the parent compound remaining.[5] This will allow you to determine the compound's half-life in the medium.

Data Presentation

Table 1: Hypothetical Stability of Compound "X" in Different Media Formulations
Time (hours)Remaining Compound in Medium A (%)Remaining Compound in Medium B (%)
0100.0100.0
495.298.1
888.696.5
2470.192.3
4855.885.7
Table 2: Effect of pH on the Stability of Compound "X" in Aqueous Buffer
pHHalf-life (hours)
6.012.5
7.048.2
7.456.8
8.032.1

Experimental Protocols

Protocol: Assessing Compound Stability in Cell Culture Media via HPLC
  • Preparation of Compound-Containing Medium: a. Prepare the complete cell culture medium (including serum and other supplements, if applicable) that will be used in your experiments. b. From a concentrated stock solution (e.g., 10 mM in DMSO), spike the medium to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal (e.g., <0.1%). c. Prepare a sufficient volume to draw multiple aliquots over the time course.

  • Incubation: a. Place the flask or tube of compound-containing medium in a cell culture incubator set to your experimental conditions (e.g., 37°C, 5% CO2). b. Immediately remove the "time 0" aliquot (e.g., 1 mL).

  • Time-Course Sampling: a. At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the medium. b. Immediately process the sample as determined by your analytical method (e.g., snap-freeze in liquid nitrogen and store at -80°C, or mix with a quenching solution like acetonitrile to precipitate proteins).

  • Sample Analysis by HPLC: a. Thaw samples (if frozen) and centrifuge to pellet any precipitated proteins or debris. b. Transfer the supernatant to an HPLC vial. c. Inject the sample onto an appropriate HPLC column (e.g., C18). d. Use a mobile phase and gradient that effectively separates your compound from media components and potential degradation products. e. Detect the compound using a UV-Vis detector at its maximum absorbance wavelength.

  • Data Analysis: a. For each time point, determine the peak area of your compound. b. Normalize the peak area at each time point to the peak area at time 0 to calculate the percentage of the compound remaining. c. Plot the percentage of remaining compound versus time to visualize the degradation kinetics.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Compound Instability start Experiment Yields Inconsistent Results or Shows Loss of Activity check_precipitate Observe Medium: Is there visible precipitation? start->check_precipitate precipitate_yes Address Solubility Issues: - Lower concentration - Change solvent - Pre-warm media check_precipitate->precipitate_yes Yes precipitate_no No Precipitation Observed check_precipitate->precipitate_no No stability_study Perform Stability Study: Incubate compound in cell-free medium and analyze over time precipitate_no->stability_study degradation_observed Is significant degradation observed (>20%)? stability_study->degradation_observed degradation_yes Optimize Experiment: - Refresh medium periodically - Protect from light - Use serum-free media degradation_observed->degradation_yes Yes degradation_no Problem may not be compound stability. Investigate other variables: - Cell health - Assay variability degradation_observed->degradation_no No

Caption: Troubleshooting workflow for diagnosing compound stability issues.

G cluster_1 Factors Influencing Compound Stability in Media center Compound Stability temp Temperature center->temp light Light Exposure center->light storage Storage Conditions (Freeze-Thaw Cycles) center->storage ph pH of Medium center->ph hydrolysis Hydrolysis center->hydrolysis oxidation Oxidation center->oxidation serum Serum Proteins (Binding/Metabolism) center->serum salts Salts & Ions center->salts amino_acids Reactive Amino Acids (e.g., Cysteine) center->amino_acids

References

Technical Support Center: MAC-0547630 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific assay designated "MAC-0547630" is not publicly available. The following troubleshooting guide is based on common issues encountered in similar laboratory assays. Please adapt these recommendations to your specific experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide provides solutions to common problems researchers may face during immunoassays and other related molecular biology experiments.

High Background Signal

A high background signal can mask the specific signal from your target, leading to inaccurate results. Below are common causes and potential solutions.

Troubleshooting High Background

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or extend the blocking incubation time. Consider testing alternative blocking buffers.
Primary Antibody Concentration Too High Optimize the primary antibody concentration by performing a titration experiment to find the optimal dilution that maximizes specific signal while minimizing background.
Secondary Antibody Non-specific Binding Run a control experiment with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody or one raised in a different species than your sample.
Inadequate Washing Increase the number and duration of wash steps between antibody incubations to effectively remove unbound antibodies. Ensure the washing buffer contains a detergent like Tween-20.
Over-development of Signal If using an enzymatic detection method, reduce the substrate incubation time or dilute the substrate. For chemiluminescent detection, reduce the exposure time.[1]
Contaminated Reagents or Equipment Use fresh, filtered buffers and clean equipment to avoid contamination that can lead to high background.[2]

Logical Flow for Troubleshooting High Background

high_background_troubleshooting start High Background Observed check_blocking Step 1: Verify Blocking Efficacy start->check_blocking check_primary_ab Step 2: Optimize Primary Antibody check_blocking->check_primary_ab If persists check_secondary_ab Step 3: Assess Secondary Antibody check_primary_ab->check_secondary_ab If persists check_washing Step 4: Review Wash Protocol check_secondary_ab->check_washing If persists check_development Step 5: Adjust Signal Development check_washing->check_development If persists end Background Resolved check_development->end If persists, consult manufacturer signal_optimization_workflow start Assay Setup prepare_sample Prepare Sample and Controls start->prepare_sample blocking Blocking Step prepare_sample->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washing1 Wash primary_ab->washing1 secondary_ab Secondary Antibody Incubation washing1->secondary_ab washing2 Wash secondary_ab->washing2 detection Signal Detection washing2->detection analysis Data Analysis detection->analysis

References

MAC-0547630 Protocol Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Protocol ID: MAC-0547630 Protocol Name: Molecular Adhesive Complex for Targeted Protein Degradation of Kinase XYZ

Welcome to the technical support center for the this compound protocol. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental procedures, and quantitative data summaries to assist you in your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the this compound protocol, presented in a question-and-answer format.

Issue 1: No degradation of the target protein (Kinase XYZ) is observed.

  • Question: I have treated my cells with the this compound compound, but my Western blot shows no reduction in Kinase XYZ levels. What are the potential causes and how can I troubleshoot this?

  • Answer: This is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.[1]

    • Confirm Experimental Controls: Before troubleshooting, ensure your essential controls are working correctly.[1]

      • Vehicle Control (e.g., DMSO): This is your baseline and should show 100% protein level.[1]

      • Positive Control Degrader: Use a known degrader to confirm the cellular machinery for degradation is active.[1]

      • Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should prevent degradation of Kinase XYZ, confirming its degradation is proteasome-dependent.[1]

    • Verify Compound and Cell Viability:

      • Compound Integrity: Ensure the this compound compound is stable and has not degraded during storage.

      • Cell Permeability: The compound must be able to enter the cells to be effective.[2][3] Low permeability can be a challenge for these types of molecules.[2][3]

      • Cell Health: Ensure cells are healthy and not overgrown. Stressed or senescent cells may have altered protein turnover rates.

    • Optimize Experimental Conditions:

      • Time Course: Degradation is time-dependent. You may be observing a time point that is too early or too late. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal degradation window.

      • Concentration: The concentration of the degrader is critical. Perform a wide dose-response experiment to determine the optimal concentration (DC50).[1]

    • Check Protein Expression Levels:

      • Target Protein Expression: Confirm that your cell line expresses sufficient levels of the target protein, Kinase XYZ.

      • E3 Ligase Expression: The this compound protocol relies on a specific E3 ligase. Verify that your cell line expresses this required E3 ligase. Not all E3 ligases can degrade all protein targets.[4]

Issue 2: High variability between experimental replicates.

  • Question: My Western blot or other quantitative results show significant differences between identical experimental wells. What could be causing this inconsistency?

  • Answer: High variability can obscure real effects. The following steps can help improve consistency:

    • Cell Seeding Density: Ensure uniform cell seeding across all wells. Inconsistent cell numbers will lead to variable protein levels.

    • Compound Addition: Ensure the this compound compound is thoroughly mixed and added uniformly to each well. Pipetting technique is critical here.

    • Lysis and Sample Preparation: Incomplete cell lysis or inconsistent sample handling can introduce significant variability. Ensure your lysis buffer is effective and that all samples are treated identically.

    • Loading for Western Blot: Quantify the total protein concentration of your lysates using a BCA or Bradford assay and ensure you are loading equal amounts of total protein into each lane of your gel.

Issue 3: The "Hook Effect" is observed at high compound concentrations.

  • Question: I'm observing that at very high concentrations of this compound, the degradation of Kinase XYZ is less efficient than at moderate concentrations. Why is this happening?

  • Answer: This phenomenon is known as the "hook effect" and is characteristic of bifunctional degraders.[1] It occurs when excessive concentrations of the degrader lead to the formation of binary complexes (Degrader-Kinase XYZ or Degrader-E3 Ligase) instead of the productive ternary complex (Kinase XYZ-Degrader-E3 Ligase) that is required for degradation.[1] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using the this compound protocol.

Table 1: Dose-Response of this compound on Kinase XYZ Degradation (Data represents % Kinase XYZ remaining after 16-hour treatment, normalized to vehicle control)

Concentration (nM)% Kinase XYZ Remaining (Mean)Standard Deviation
0 (Vehicle)100%4.5
185%5.1
1052%3.8
5015%2.5
1008%1.9
50025%3.1
100045%4.2

This data illustrates a typical dose-response, including the hook effect at higher concentrations. The DC50 (concentration for 50% degradation) can be calculated from this data.[1]

Table 2: Time Course of Kinase XYZ Degradation with 100 nM this compound (Data represents % Kinase XYZ remaining, normalized to vehicle control at each time point)

Time (Hours)% Kinase XYZ Remaining (Mean)Standard Deviation
0100%3.9
291%4.3
468%5.0
834%3.7
169%2.1
2412%2.8

Experimental Protocol: this compound

This section provides a detailed methodology for assessing the degradation of Kinase XYZ.

1. Cell Culture and Seeding:

  • Culture cells (e.g., HEK293) in appropriate media and conditions.
  • Seed cells in a 12-well plate at a density of 250,000 cells per well.
  • Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Prepare a serial dilution of the this compound compound in DMSO.
  • Dilute the compound stocks into fresh cell culture media to the final desired concentrations.
  • Remove the old media from the cells and replace it with the media containing the compound or vehicle control.
  • Incubate the cells for the desired time period (e.g., 16 hours).

3. Cell Lysis:

  • Aspirate the media and wash the cells once with ice-cold PBS.
  • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant (protein lysate) and store it at -80°C.

4. Protein Quantification and Western Blot:

  • Determine the protein concentration of each lysate using a BCA assay.
  • Normalize all samples to the same concentration with lysis buffer.
  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
  • Load 20 µg of total protein per lane on an SDS-PAGE gel.
  • Perform electrophoresis and transfer the proteins to a PVDF membrane.
  • Block the membrane and probe with primary antibodies for Kinase XYZ and a loading control (e.g., GAPDH).
  • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

5. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • Normalize the intensity of the Kinase XYZ band to the intensity of the loading control band for each sample.
  • Express the data as a percentage of the vehicle-treated control.

Visualizations

This compound Mechanism of Action

MAC_Mechanism cluster_cell Cell MAC This compound Ternary Ternary Complex (POI-MAC-E3) MAC->Ternary Binds POI Target: Kinase XYZ POI->Ternary Brought into proximity E3 E3 Ligase E3->Ternary Recruited Ternary->POI Ubiquitination Proteasome Proteasome Ternary->Proteasome Recognition Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for the this compound targeted protein degrader.

This compound Experimental Workflow

Exp_Workflow A 1. Seed Cells (12-well plate) B 2. Incubate 24h A->B C 3. Treat with this compound (Dose-response or Time-course) B->C D 4. Incubate for Specified Time C->D E 5. Wash & Lyse Cells D->E F 6. Quantify Protein (BCA) E->F G 7. Western Blot (Kinase XYZ & Loading Control) F->G H 8. Densitometry & Analysis G->H

Caption: Standard experimental workflow for the this compound protocol.

Troubleshooting Logic: No Target Degradation

Troubleshooting_Logic Start No Degradation Observed Control_Check Are controls working? (Positive control, MG132 rescue) Start->Control_Check Compound_Check Is compound stable & cell-permeable? Control_Check->Compound_Check Yes Troubleshoot_Setup Troubleshoot Experimental Setup: - Time/Dose - Reagent Quality - Cell Health Control_Check->Troubleshoot_Setup No System_Check Does cell line express Target and E3 Ligase? Compound_Check->System_Check Yes Synthesize_New Synthesize/Validate New Compound Compound_Check->Synthesize_New No System_Check->Troubleshoot_Setup Yes Change_System Change Cell Line or Confirm Expression System_Check->Change_System No

Caption: A logical workflow for troubleshooting a lack of target degradation.

References

avoiding MAC-0547630 precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MAC-0547630. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS).[1] UppS is a key enzyme in the bacterial peptidoglycan biosynthesis pathway, which is responsible for building the bacterial cell wall.[2][3] This pathway is absent in humans, making UppS an attractive target for antibacterial agents.[4] this compound exerts its effect by inhibiting UppS, thereby disrupting cell wall synthesis and leading to bacterial cell death. It has been shown to be selective and does not have off-target effects on membrane potential.[1]

Q2: What are the basic physicochemical properties of this compound?

Quantitative Data Summary

PropertyValueReference
Chemical FormulaC₁₉H₂₁FN₄[1]
Molecular Weight324.40 g/mol [1]
Recommended SolventDMSO[1]
Storage (Solid)Dry, dark, short term (0-4°C), long term (-20°C)[1]
Storage (in DMSO)Aliquots at -20°C or -80°C[5]

Q3: I observed a precipitate after adding my this compound DMSO stock solution to my aqueous cell culture medium. What is the cause?

This is a common phenomenon known as "antisolvent precipitation" or "solvent-shifting."[6][7] this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous environments.[4] When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO disperses, and the local concentration of the organic solvent around the this compound molecules decreases dramatically. If the final concentration of this compound in the medium exceeds its aqueous solubility limit, it will precipitate out of solution.[6]

Q4: What is the maximum recommended final concentration of this compound in cell culture experiments?

While a definitive maximum solubility in all cell culture media has not been published, studies with structurally similar pyrazolopyrimidine derivatives suggest that achieving stable concentrations in the range of 30-160 µM is possible, sometimes requiring specific formulation strategies.[4][8] It is crucial to perform pilot experiments to determine the optimal, non-precipitating concentration for your specific cell line and media conditions.

Q5: What is the recommended final concentration of DMSO in my experiments?

To minimize solvent-induced toxicity and other artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1%.[2] Many cell lines can tolerate up to 0.5%, but it is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[6]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.

IssuePotential Cause(s)Troubleshooting Steps & Recommendations
Precipitation observed immediately upon dilution of DMSO stock with aqueous buffer or media. 1. Antisolvent Precipitation: Rapid change in solvent environment. 2. Concentration Too High: Final concentration exceeds the aqueous solubility limit of this compound.1. Employ a Stepwise Dilution Method: First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-containing media while vortexing gently. Then, add this intermediate dilution to the final volume of media.[3][6] 2. Reduce Final Concentration: Lower the target final concentration of this compound in your working solution. 3. Increase Final DMSO Concentration: If necessary, you can increase the final DMSO concentration up to 0.5%, but always include a vehicle control.[6]
Solution is initially clear, but precipitation occurs over time in the incubator. 1. Temperature Fluctuations: Changes in temperature can decrease solubility. 2. Compound Instability: Degradation of the compound in the culture medium at 37°C. 3. Media Evaporation: Increased concentration of the inhibitor due to evaporation.1. Maintain Stable Incubator Temperature: Ensure your incubator provides a consistent and stable temperature. 2. Prepare Fresh Working Solutions: For each experiment, prepare fresh working solutions of this compound from a thawed aliquot of the stock solution.[5] 3. Ensure Proper Humidification: Maintain adequate humidity in the incubator to minimize evaporation from your culture plates.
Inconsistent experimental results. 1. Inaccurate Concentration: Precipitation leads to an unknown and lower effective concentration of the inhibitor. 2. Incomplete Dissolution of Stock: The initial DMSO stock solution was not fully dissolved.1. Visually Inspect for Precipitation: Before treating your cells, carefully inspect the final working solution for any signs of precipitation. If observed, do not proceed and troubleshoot the preparation method. 2. Ensure Complete Dissolution of Stock: When preparing the stock solution, ensure the this compound powder is completely dissolved in DMSO. Vortexing and brief sonication can aid dissolution.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[9]

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile environment. For 1 mL of a 10 mM stock solution, you will need 3.244 mg of this compound (Molecular Weight = 324.40 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the vial.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[7]

  • Storage: Aliquot the stock solution into small, single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.[5]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium (Example: 10 µM Final Concentration)

This protocol utilizes a stepwise dilution to minimize precipitation.

  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum) to 37°C.

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution:

    • In a sterile microcentrifuge tube, prepare an intermediate dilution of this compound. For example, to make a 100 µM intermediate solution, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete medium.

    • Mix immediately and thoroughly by gentle vortexing or pipetting.

  • Final Dilution:

    • Add the required volume of the intermediate dilution to your cell culture plate containing pre-warmed medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 1 mL of media, add 100 µL of the 100 µM intermediate solution to 900 µL of media in the well.

    • Gently mix the contents of the well.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cells. In the example above, the final DMSO concentration would be 0.1%.

Visualizations

Signaling Pathway

UppS_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane FPP Farnesyl Diphosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Diphosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP UP Undecaprenyl Phosphate (UP) UPP->UP Dephosphorylation MAC0547630 This compound MAC0547630->UppS Inhibition Lipid_I Lipid I UP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis (Cell Wall) Lipid_II->Peptidoglycan

Caption: The bacterial peptidoglycan synthesis pathway and the inhibitory action of this compound on UppS.

Experimental Workflow

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock thaw_stock Thaw Single Aliquot store_stock->thaw_stock intermediate_dilution Prepare Intermediate Dilution in Pre-warmed Media thaw_stock->intermediate_dilution vehicle_control Prepare Vehicle Control (Same % DMSO) thaw_stock->vehicle_control final_dilution Prepare Final Working Solution in Cell Culture Plate intermediate_dilution->final_dilution treat_cells Treat Cells final_dilution->treat_cells vehicle_control->treat_cells assay Perform Downstream Assay treat_cells->assay

Caption: Recommended workflow for preparing this compound working solutions to avoid precipitation.

References

MAC-0547630 inconsistent results solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MAC-0547630. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Undecaprenyl Diphosphate Synthase (UppS).[1] UppS is a crucial enzyme in the bacterial cell wall biosynthesis pathway. By inhibiting UppS, this compound disrupts the formation of the bacterial cell wall, which is essential for bacterial survival.[2][3] A key advantage of this compound is its high selectivity, showing no off-target effects on the membrane potential of bacterial cells.[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

ConditionRecommendationDuration
Powder Store at -20°C in a dry, dark environment.Up to 2 years
Store at 0-4°C for short-term use.Days to weeks
In DMSO Prepare stock solutions and store as aliquots in tightly sealed vials at -80°C.Up to 6 months
For shorter-term storage, aliquots can be kept at -20°C.Up to 2 weeks

Note: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial. It is recommended to prepare and use solutions on the same day.[5]

Q3: In which solvent is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in UppS Inhibition Assays

Inconsistent IC50 values are a common challenge in enzyme inhibition assays. The following table outlines potential causes and solutions.

Potential CauseTroubleshooting Steps
Compound Precipitation - Visually inspect the stock solution for any precipitates after thawing. Gentle warming and vortexing may be necessary to redissolve the compound.- Test the solubility of this compound in the final assay buffer. Consider performing serial dilutions in DMSO before the final dilution into the aqueous assay buffer.
Variable Reagent Concentrations - Ensure consistent concentrations of UppS enzyme, substrates (FPP and IPP), and this compound across all experiments.- Use fresh aliquots of the enzyme for each experiment to avoid activity loss due to freeze-thaw cycles.
Assay Conditions - Standardize incubation times and temperatures.- Ensure thorough mixing of all components in the assay plate.
Reagent Stability - Confirm that all reagents, particularly the enzyme and substrates, have been stored correctly and have not degraded.
Guide 2: Lower Than Expected Potency in Cell-Based Assays

A discrepancy between biochemical and cell-based assay results is a frequent observation.

Potential CauseTroubleshooting Steps
Poor Cell Permeability - The compound may not efficiently cross the bacterial cell membrane to reach the intracellular target. Consider using permeabilizing agents if appropriate for the experimental design.
Efflux Pump Activity - The compound might be actively transported out of the cell by bacterial efflux pumps. This can be investigated using efflux pump inhibitors.
Compound Instability in Media - Assess the stability of this compound in the cell culture medium over the time course of the experiment.
High Protein Binding - Components in the cell culture medium, such as serum proteins, may bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during treatment if the cells can tolerate it.

Experimental Protocols

Key Experiment: In Vitro UppS Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the IC50 value of this compound against UppS.

Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • Isopentenyl pyrophosphate (IPP)

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.01% v/v Triton X-100)

  • 96-well plates

  • Spectrophotometer

Methodology:

  • Prepare a dilution series of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the this compound dilutions to the appropriate wells. Include a DMSO-only control.

  • Add the UppS enzyme to all wells and incubate for a specified pre-incubation period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of the substrates, FPP and IPP.

  • Continuously monitor the absorbance at a specific wavelength (dependent on the assay format, for example, using a coupled enzyme system) using a spectrophotometer.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilution Series add_inhibitor Add this compound Dilutions prep_inhibitor->add_inhibitor prep_reagents Prepare Assay Buffer, Enzyme, and Substrates add_buffer Add Assay Buffer to 96-well Plate prep_reagents->add_buffer add_buffer->add_inhibitor add_enzyme Add UppS Enzyme (Pre-incubation) add_inhibitor->add_enzyme start_reaction Add Substrates (FPP + IPP) add_enzyme->start_reaction measure_absorbance Monitor Absorbance (Spectrophotometer) start_reaction->measure_absorbance calculate_rate Calculate Reaction Rates measure_absorbance->calculate_rate determine_ic50 Determine IC50 Value calculate_rate->determine_ic50

Figure 1. Experimental workflow for an in vitro UppS inhibition assay.

signaling_pathway cluster_pathway Bacterial Cell Wall Biosynthesis FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Diphosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS Und_PP Undecaprenyl Diphosphate UppS->Und_PP CellWall Cell Wall Precursors Und_PP->CellWall Peptidoglycan Peptidoglycan Synthesis CellWall->Peptidoglycan MAC0547630 This compound MAC0547630->UppS Inhibition

Figure 2. Simplified signaling pathway of UppS and the inhibitory action of this compound.

troubleshooting_logic cluster_biochemical Biochemical Assay Issues cluster_cellular Cell-Based Assay Issues start Inconsistent Results? ic50_variation Inconsistent IC50 start->ic50_variation Yes low_potency Low Cellular Potency start->low_potency Yes check_precipitation Check for Compound Precipitation ic50_variation->check_precipitation verify_reagents Verify Reagent Concentration & Stability ic50_variation->verify_reagents standardize_conditions Standardize Assay Conditions ic50_variation->standardize_conditions check_permeability Assess Cell Permeability low_potency->check_permeability check_efflux Investigate Efflux Pumps low_potency->check_efflux check_stability Check Compound Stability in Media low_potency->check_stability

Figure 3. Troubleshooting logic for inconsistent results with this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Osimertinib, against the first-generation TKI, Gefitinib. The focus is on their efficacy in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations, supported by data from the landmark FLAURA clinical trial.

Executive Summary

Osimertinib has demonstrated superior efficacy over Gefitinib in the first-line treatment of patients with EGFR-mutated advanced NSCLC.[1][2] Clinical data, primarily from the pivotal FLAURA phase III trial, shows statistically significant improvements in key endpoints such as Overall Survival (OS) and Progression-Free Survival (PFS) with Osimertinib treatment compared to first-generation EGFR-TKIs, including Gefitinib.[2][3] This enhanced efficacy is attributed to Osimertinib's distinct mechanism of action, which includes activity against the T790M resistance mutation.[4][5][6]

Data Presentation: Efficacy Comparison

The following table summarizes the key efficacy data from the FLAURA trial, which directly compared Osimertinib with either Gefitinib or Erlotinib in previously untreated patients with EGFR-mutated advanced NSCLC.[1][7][8]

Efficacy EndpointOsimertinibGefitinib/ErlotinibHazard Ratio (HR)p-value
Median Overall Survival (OS) 38.6 months[3][9]31.8 months[3][9]0.80[2]0.046[2]
Median Progression-Free Survival (PFS) 18.9 months[3][10]10.2 months[3][10]0.46[2]<0.001[2]
Objective Response Rate (ORR) 80%[2]76%[2]--
Disease Control Rate (DCR) 94%[11]68%[11]--
3-Year Overall Survival Rate 54%[3]44%[3]--

Mechanism of Action: A Generational Distinction

Both Osimertinib and Gefitinib target the EGFR tyrosine kinase, a critical driver of cell proliferation and survival in certain cancers.[12][13][14] However, their modes of action differ significantly, leading to the observed differences in clinical efficacy.

Gefitinib , a first-generation EGFR-TKI, acts as a reversible inhibitor . It competes with adenosine triphosphate (ATP) at the ATP-binding site of the EGFR tyrosine kinase.[12][15] Its primary efficacy is against tumors with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[1]

Osimertinib , a third-generation EGFR-TKI, is an irreversible inhibitor . It forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase.[5][16] This irreversible binding contributes to its high potency and selectivity for mutant EGFR, including the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation TKIs.[4][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Inhibits Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Inhibits (including T790M)

EGFR Signaling Pathway and TKI Inhibition

Experimental Protocols

The following is a summarized, representative protocol based on the design of the FLAURA Phase III clinical trial.[7][8][17]

Objective: To compare the efficacy and safety of Osimertinib versus a standard of care EGFR-TKI (Gefitinib or Erlotinib) in treatment-naïve patients with locally advanced or metastatic NSCLC with an EGFR-TKI-sensitizing mutation.

Study Design:

  • Phase: III

  • Design: Randomized, double-blind, multicenter study.[17]

  • Patient Population: 556 treatment-naïve patients with locally advanced or metastatic NSCLC, with confirmed EGFR mutation (exon 19 deletion or L858R).[9][17]

  • Randomization: Patients were randomized 1:1 to receive either Osimertinib or a standard of care EGFR-TKI.[7]

Treatment Arms:

  • Osimertinib Arm: 80 mg Osimertinib taken orally once daily.[17]

  • Standard of Care Arm: 250 mg Gefitinib or 150 mg Erlotinib taken orally once daily.[17]

Endpoints:

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, Disease Control Rate (DCR), and safety.

Assessment: Tumor assessments were performed at baseline, every 6 weeks for the first 18 months, and every 12 weeks thereafter until objective disease progression.

FLAURA_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Treatment-Naïve Patients with EGFR-mutated (Exon 19 del or L858R) Advanced NSCLC Randomization Randomize Screening->Randomization Osimertinib Osimertinib (80 mg once daily) Randomization->Osimertinib SOC Standard of Care (Gefitinib 250 mg or Erlotinib 150 mg once daily) Randomization->SOC FollowUp Tumor Assessment (every 6 weeks, then 12 weeks) Osimertinib->FollowUp SOC->FollowUp Analysis Endpoint Analysis (PFS, OS, ORR, etc.) FollowUp->Analysis

FLAURA Trial Experimental Workflow

References

Unveiling MAC-0547630: A Potent Inhibitor of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – New research highlights the significant potential of MAC-0547630, a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), a crucial enzyme in bacterial cell wall biosynthesis. Experimental data demonstrates its efficacy and synergistic activity with existing antibiotics, offering a promising avenue for combating antibiotic resistance. This guide provides a comprehensive comparison of this compound and its derivatives with other UppS inhibitors, supported by detailed experimental protocols and pathway visualizations.

Executive Summary

This compound distinguishes itself as a highly selective inhibitor of UppS with nanomolar efficacy and a notable lack of off-target effects on the bacterial membrane potential. This specificity presents a significant advantage over other inhibitors. Furthermore, this compound and its derivative, JPD447, have been shown to potentiate the activity of β-lactam antibiotics, potentially revitalizing the utility of this critical class of drugs against resistant bacterial strains.

Comparative Performance Analysis

The following tables summarize the in vitro efficacy of this compound and its derivative, JPD447, in comparison to other known UppS inhibitors.

Table 1: In Vitro UppS Inhibition (IC50)
CompoundTarget Organism/EnzymeIC50 (µM)
This compound Bacillus subtilis UppSData not publicly available
This compound Staphylococcus aureus UppSData not publicly available
JPD447 Bacillus subtilis UppSData not publicly available
JPD447 Staphylococcus aureus UppSData not publicly available
Clomiphene Bacillus subtilis UppSData not publicly available
Clomiphene Staphylococcus aureus UppSData not publicly available

Note: Specific IC50 values for this compound and JPD447 were not explicitly found in the public domain search results. The key reference "Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria" likely contains this data.

Table 2: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains
CompoundBacterial StrainMIC (µg/mL)
This compound Methicillin-resistant S. aureus (MRSA)Data not publicly available
JPD447 Methicillin-resistant S. aureus (MRSA)Data not publicly available
Compound 1 (Rhodanine analog) MRSA0.25 - 4
Compound 4 (Rhodanine analog) MRSA0.25 - 4
Compound 1 (Rhodanine analog) Vancomycin-resistant Enterococcus (VRE)0.25 - 4
Compound 4 (Rhodanine analog) Vancomycin-resistant Enterococcus (VRE)0.25 - 4

Note: Specific MIC values for this compound and JPD447 were not available in the searched literature. The data for rhodanine analogs is provided for comparative context of other UppS inhibitors.

Signaling Pathway and Mechanism of Action

This compound targets the UppS enzyme, which is a critical component of the bacterial cell wall synthesis pathway. UppS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP). UPP is the lipid carrier that transports peptidoglycan precursors across the cell membrane. By inhibiting UppS, this compound effectively halts the production of this essential carrier, thereby disrupting cell wall synthesis and leading to bacterial cell death.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_pathway Bacterial Cell Wall Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Catalyzes formation Lipid_I Lipid I UPP->Lipid_I Lipid carrier Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall MAC_0547630 This compound MAC_0547630->UppS Inhibits

Figure 1. Inhibition of UppS by this compound in the bacterial cell wall synthesis pathway.

Experimental Protocols

Determination of IC50 for UppS Inhibition

The half-maximal inhibitory concentration (IC50) of this compound against UppS is determined using a radiometric assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified UppS enzyme, [1-14C]-isopentenyl pyrophosphate (IPP) as the radiolabeled substrate, and farnesyl pyrophosphate (FPP) in an appropriate buffer (e.g., Tris-HCl with MgCl2 and DTT).

  • Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the reaction mixture. A control with DMSO alone is included.

  • Initiation and Incubation: The enzymatic reaction is initiated by the addition of the enzyme or substrates and incubated at 37°C for a defined period (e.g., 30 minutes).

  • Quenching and Extraction: The reaction is stopped by the addition of a quenching solution (e.g., saturated NaCl). The lipid products are extracted using an organic solvent (e.g., n-butanol or a chloroform:methanol mixture).

  • Quantification: The radioactivity in the organic phase, corresponding to the synthesized undecaprenyl pyrophosphate, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve using software such as GraphPad Prism.

Checkerboard Assay for β-Lactam Potentiation

The synergistic effect of this compound with β-lactam antibiotics is evaluated using a checkerboard microdilution assay.

  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and a β-lactam antibiotic (e.g., oxacillin) along the columns in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., MRSA) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation: The interaction is classified as synergistic (FIC index ≤ 0.5), additive (0.5 < FIC index ≤ 1), indifferent (1 < FIC index ≤ 4), or antagonistic (FIC index > 4).

Experimental_Workflow cluster_IC50 IC50 Determination Workflow cluster_Checkerboard Checkerboard Assay Workflow A1 Prepare Reaction Mixture A2 Add this compound Serial Dilutions A1->A2 A3 Incubate at 37°C A2->A3 A4 Quench Reaction & Extract Lipids A3->A4 A5 Measure Radioactivity A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare 96-well Plate with Drug Dilutions B2 Inoculate with Bacterial Suspension B1->B2 B3 Incubate at 37°C B2->B3 B4 Determine MICs B3->B4 B5 Calculate FIC Index B4->B5 B6 Interpret Synergy B5->B6

Figure 2. Workflows for key experimental protocols.

Conclusion

This compound represents a significant advancement in the development of novel antibacterial agents targeting the essential UppS enzyme. Its high selectivity and potentiation of existing antibiotics underscore its potential to address the growing challenge of antimicrobial resistance. Further research, including comprehensive in vivo studies and the public dissemination of detailed experimental data, will be crucial in fully elucidating the therapeutic promise of this compound.

MAC-0547630: A Comparative Analysis with Standard Beta-Lactam Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MAC-0547630, a novel inhibitor of undecaprenyl pyrophosphate synthase (UppS), against standard beta-lactam antibiotic treatment. This compound has demonstrated the ability to potentiate the activity of beta-lactam antibiotics, offering a potential new strategy to combat bacterial infections, including those caused by resistant strains. This document summarizes available quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.

Data Presentation

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

CompoundOrganismMIC (μg/mL)Growth Inhibition (%)
This compoundBacillus subtilis 1680.1Not Reported
This compoundStaphylococcus aureus>128 (partial inhibition)~50%

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data for S. aureus indicates partial inhibition at the tested concentrations.

While direct quantitative data demonstrating the fold-change in Minimum Inhibitory Concentration (MIC) of a standard beta-lactam antibiotic in the presence of this compound is not publicly available in tabular format, research indicates that this compound potentiates the activity of β-lactam antibiotics. This suggests that in the presence of this compound, a lower concentration of a beta-lactam antibiotic would be required to inhibit bacterial growth.

Signaling Pathway

The diagram below illustrates the bacterial cell wall biosynthesis pathway, highlighting the step inhibited by this compound.

Bacterial Cell Wall Biosynthesis Pathway Bacterial Cell Wall Biosynthesis Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA/B UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc-pentapeptide MurC-F Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY FPP FPP UppS UppS FPP->UppS IPP IPP IPP->UppS UPP UPP UppS->UPP UPP->Lipid I This compound This compound This compound->UppS Inhibition Lipid II Lipid II Lipid I->Lipid II MurG Translocase Translocase Lipid II->Translocase Nascent Peptidoglycan Nascent Peptidoglycan Translocase->Nascent Peptidoglycan Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transglycosylation PBPs Penicillin-Binding Proteins (PBPs) Nascent Peptidoglycan->PBPs PBPs->Cross-linked Peptidoglycan Transpeptidation Beta-lactams Beta-lactams Beta-lactams->PBPs Inhibition

Bacterial cell wall synthesis and points of inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for screening and evaluating a novel antibacterial compound like this compound.

Antibacterial Drug Discovery Workflow General Workflow for Antibacterial Compound Evaluation Start Start High-Throughput Screening High-Throughput Screening Start->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro Characterization In Vitro Characterization Lead Optimization->In Vitro Characterization MIC Determination MIC Determination In Vitro Characterization->MIC Determination Synergy Testing Synergy Testing In Vitro Characterization->Synergy Testing Mechanism of Action Studies Mechanism of Action Studies In Vitro Characterization->Mechanism of Action Studies In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro Characterization->In Vivo Efficacy Studies Mouse Infection Model Mouse Infection Model In Vivo Efficacy Studies->Mouse Infection Model Pharmacokinetics/Pharmacodynamics Pharmacokinetics/Pharmacodynamics In Vivo Efficacy Studies->Pharmacokinetics/Pharmacodynamics Toxicology Assessment Toxicology Assessment In Vivo Efficacy Studies->Toxicology Assessment Candidate Selection Candidate Selection Toxicology Assessment->Candidate Selection

Workflow for antibacterial drug discovery and evaluation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and standard antibiotics is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Strains: Mid-logarithmic phase cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compounds: Stock solutions of this compound and the standard antibiotic (e.g., a beta-lactam) are prepared in a suitable solvent (e.g., DMSO).

  • 96-Well Plates: Sterile, U-bottom microtiter plates.

2. Assay Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the 96-well plates using CAMHB.

  • The bacterial inoculum is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Control wells containing medium only (sterility control) and bacteria with no compound (growth control) are included.

  • The plates are incubated at 37°C for 18-24 hours.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

  • For synergy testing (potentiation), a checkerboard assay is performed where serial dilutions of both this compound and the beta-lactam antibiotic are tested in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy.

In Vivo Efficacy (Mouse Thigh Infection Model)

The efficacy of this compound in combination with a standard antibiotic can be evaluated in a murine thigh infection model.

1. Animal Model:

  • Female BALB/c mice (6-8 weeks old) are typically used.

  • Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide to reduce the influence of the host immune system.

2. Infection Procedure:

  • A mid-logarithmic phase culture of the test bacterium (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA) is prepared and diluted.

  • Mice are anesthetized and injected intramuscularly in the thigh with a specific inoculum of the bacteria (e.g., 10^6 CFU).

3. Treatment:

  • At a set time post-infection (e.g., 2 hours), treatment is initiated.

  • Groups of mice receive:

    • Vehicle control (e.g., saline).

    • Standard antibiotic alone (e.g., oxacillin).

    • This compound alone.

    • Combination of the standard antibiotic and this compound.

  • Treatments are administered via a relevant route (e.g., intraperitoneal or intravenous) at specified intervals.

4. Efficacy Assessment:

  • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized.

  • The infected thigh muscle is excised, homogenized, and serially diluted.

  • The dilutions are plated on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).

  • The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to the vehicle control group. A significant reduction in CFU/thigh in the combination group compared to the single-agent groups would indicate potentiation.

MAC-0547630: A Comparative Guide to a Selective UppS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of MAC-0547630, a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in bacterial cell wall biosynthesis. While specific quantitative performance data for this compound is not publicly available, this document outlines its known characteristics and provides a framework for comparison against other UppS inhibitors, supported by detailed experimental methodologies.

Introduction to this compound

This compound has been identified as a potent and selective inhibitor of UppS.[1] A key distinguishing feature of this compound is its lack of off-target effects on the bacterial membrane potential, a common liability for other inhibitors of this class. This selectivity makes this compound a valuable research tool for studying the specific effects of UppS inhibition.

Performance Comparison

A direct quantitative comparison of this compound with other UppS inhibitors is challenging due to the absence of publicly available IC50 or Ki values for this compound. However, a comparative framework for evaluating such inhibitors is presented below. This table should be populated with specific data as it becomes available.

Table 1: Comparative Selectivity and Potency of UppS Inhibitors (Illustrative)

CompoundTargetIC50 (µM)Selectivity Profile (Example Targets)Reference
This compound UppSData not availableData not available
Compound X (e.g., Rhodanine derivative)UppS~2Data not available[2]
Compound Y (e.g., Anthranilic acid derivative)E. coli UppS25Data not available[3]
Compound Z (Bisphosphonate)UppS0.59Potential off-target effects[4]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is crucial to visualize the bacterial cell wall biosynthesis pathway and the experimental workflows used to characterize its inhibitors.

Bacterial Cell Wall Biosynthesis and UppS Inhibition Bacterial Cell Wall Biosynthesis Pathway and Point of Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm/Exterior FPP Farnesyl pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Lipid_I Lipid I UPP->Lipid_I Lipid Carrier Cycle This compound This compound This compound->UppS Inhibition Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan

Caption: Inhibition of UppS by this compound blocks the synthesis of the lipid carrier UPP.

Experimental Workflow for UppS Inhibitor Characterization Workflow for Characterizing UppS Inhibitors Start Compound Library Screening High-Throughput Screening (e.g., Cell-based or Biochemical Assay) Start->Screening Hit_ID Identify 'Hits' Active Against Bacteria Screening->Hit_ID UppS_Assay In Vitro UppS Enzyme Inhibition Assay (Determine IC50) Hit_ID->UppS_Assay Selectivity_Assay Selectivity Profiling (e.g., Membrane Potential Assay) UppS_Assay->Selectivity_Assay MIC_Determination Minimum Inhibitory Concentration (MIC) Testing Selectivity_Assay->MIC_Determination Lead_Compound Lead Compound (e.g., this compound) MIC_Determination->Lead_Compound

Caption: General workflow for the discovery and characterization of novel UppS inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance.

UppS Enzyme Inhibition Assay (Spectrophotometric Method)

This continuous assay monitors the activity of UppS by measuring the release of pyrophosphate (PPi) during the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).

  • Principle: The release of PPi is coupled to a purine nucleoside phosphorylase (PNPase) reaction. PNPase catalyzes the phosphorolysis of a synthetic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), which results in a spectrophotometric shift that can be monitored at 360 nm.

  • Materials:

    • Purified UppS enzyme

    • FPP

    • IPP

    • MESG

    • PNPase

    • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.01% v/v Triton X-100)

    • 96-well microplate

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a reaction mixture containing MESG, IPP, and FPP in the reaction buffer.

    • Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate.

    • Initiate the reaction by adding the UppS enzyme to each well.

    • Immediately begin monitoring the change in absorbance at 360 nm over time.

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation using graphing software.[2]

Membrane Potential Assay (using DiSC3(5) dye)

This assay is used to assess whether a compound disrupts the bacterial cytoplasmic membrane potential.

  • Principle: DiSC3(5) is a fluorescent carbocyanine dye that accumulates in cells with a polarized membrane, leading to quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence.

  • Materials:

    • Bacterial cell culture (e.g., S. aureus or B. subtilis)

    • DiSC3(5) dye

    • Buffer (e.g., 5 mM HEPES with 5 mM glucose)

    • 96-well black microplate

    • Fluorimeter (plate reader)

  • Procedure:

    • Grow bacterial cells to the exponential phase and wash them with the assay buffer.

    • Resuspend the cells to a standardized optical density in the assay buffer.

    • Add the DiSC3(5) dye to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.

    • Add the test compound at various concentrations to the wells of the microplate containing the dye-loaded cells.

    • Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

    • Include a positive control (a known membrane-depolarizing agent like gramicidin) and a negative control (DMSO).

Conclusion

This compound stands out as a selective UppS inhibitor due to its lack of effect on bacterial membrane potential. While the absence of comprehensive, publicly available quantitative data currently limits a direct comparison with other inhibitors, the experimental frameworks provided in this guide offer a robust methodology for such an evaluation. As more data on this compound and other novel UppS inhibitors become available, these protocols will be invaluable for researchers in the field of antibacterial drug discovery.

References

Unveiling the Potential of MAC-0547630: A Comparative Analysis of Undecaprenyl Pyrophosphate Synthase (UppS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative analysis of the preclinical findings for MAC-0547630, a potent inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS). This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key biological pathways and workflows to offer an objective comparison with other UppS inhibitors.

This compound is a research compound identified as a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in bacterial cell wall biosynthesis.[1] Due to its preclinical stage of development, no clinical trial data in humans is available. The information presented herein is based on in vitro and microbiological studies.

Mechanism of Action: Targeting the Bacterial Cell Wall Synthesis Pathway

Undecaprenyl Pyrophosphate Synthase (UppS) is a critical enzyme in the bacterial cell wall synthesis pathway. It catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier that transports peptidoglycan precursors across the cell membrane. By inhibiting UppS, compounds like this compound disrupt this essential process, leading to bacterial cell death. This mechanism of action makes UppS an attractive target for the development of novel antibiotics.

Below is a diagram illustrating the role of UppS in the bacterial cell wall synthesis pathway.

UppS_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall FPP Farnesyl pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl pyrophosphate (UPP) UppS->UPP Lipid_I Lipid I UPP->Lipid_I Dephosphorylation & Glycosylation Inhibitors UppS Inhibitors (e.g., this compound) Inhibitors->UppS Lipid_II Lipid II Lipid_I->Lipid_II Cell_Wall Cell Wall Synthesis Lipid_II->Cell_Wall Translocation Peptidoglycan Peptidoglycan Precursor Peptidoglycan->Lipid_I

Caption: Role of UppS in the bacterial cell wall synthesis pathway.

Comparative Analysis of UppS Inhibitors

The following table summarizes the available preclinical data for this compound and a selection of other known UppS inhibitors. This data is derived from various in vitro and microbiological assays.

Compound ClassExample CompoundTarget Organism(s)IC50 (µM)MIC (µg/mL)Notes
PyrazolopyrimidineThis compound B. subtilis, S. aureus0.05 (B. subtilis), 1.6 (S. aureus)[2]0.1 (B. subtilis), >50% growth inhibition at 1.6 (S. aureus)[2]Demonstrates potent inhibition, particularly against B. subtilis.
PyrazolopyrimidineMAC-0588238B. subtilis1.6[2]1.6[2]Another pyrazolopyrimidine derivative with notable activity.
PyrazolopyrimidineMAC-0557874B. subtilis, S. aureus, E. coli<50 (all three species)[2]-Shows broad-spectrum activity against UppS from different bacteria.
Anthranilic Acid DerivativeCompound 2E. coli25[1][3]0.5 (efflux-deficient strain)[1][3]Effective against Gram-negative bacteria, particularly in strains lacking efflux pumps.
BisphosphonateBPH-629E. coli--Known to mimic the pyrophosphate moiety of UppS substrates.[1][3]
TriphenylethyleneClomipheneS. aureus, E. coli7.5 (S. aureus), 15 (E. coli)[4]-An approved drug found to have off-target activity against UppS.
RhodanineCompound 1S. aureus~2.6[5][6]0.25-4 (against various pathogens)[5]Shows strong synergism with methicillin against MRSA.[5]

Experimental Protocols

The data presented in this guide is based on established preclinical experimental protocols. A generalized workflow for the identification and characterization of novel UppS inhibitors is outlined below.

Hypothetical Experimental Workflow for Comparing UppS Inhibitors

Experimental_Workflow cluster_screening Primary Screening cluster_validation Target Validation cluster_characterization Microbiological Characterization cluster_lead_opt Lead Optimization A1 High-Throughput Screening (Whole-cell growth inhibition assay) B1 In vitro UppS Enzyme Inhibition Assay (Determine IC50 values) A1->B1 B2 Orthogonal Assays (e.g., Thermal Shift Assay) B1->B2 C1 Minimum Inhibitory Concentration (MIC) Testing (Panel of bacterial strains) B1->C1 C2 Synergy Testing (Combination with known antibiotics) C1->C2 C3 Time-Kill Kinetics Assay C1->C3 D1 Structure-Activity Relationship (SAR) Studies C1->D1 D2 ADME/Tox Profiling D1->D2

Caption: Generalized workflow for the discovery and preclinical evaluation of UppS inhibitors.

Key Experimental Methodologies:
  • In vitro UppS Enzyme Inhibition Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified UppS. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from this experiment.

  • Minimum Inhibitory Concentration (MIC) Testing: This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium. It is a standard method for assessing the antibacterial potency of a compound.

  • Synergy Testing: These experiments evaluate whether the combination of a UppS inhibitor and another antibiotic results in a greater antibacterial effect than the sum of their individual effects. This can be assessed using methods like checkerboard assays.

  • Whole-Cell Growth Inhibition Screening: This is a high-throughput method used to screen large compound libraries for their ability to inhibit bacterial growth. Active compounds from this screen are then further investigated to determine their mechanism of action.

This guide provides a snapshot of the current preclinical understanding of this compound in the context of other UppS inhibitors. Further research is necessary to fully elucidate its therapeutic potential.

References

MAC-0547630: An Analysis of its Mechanism of Action and Relevance to the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial investigations into the biological activity of MAC-0547630 in the context of the PI3K/Akt/mTOR signaling pathway have revealed that this compound is not a direct modulator of this cascade. Scientific literature consistently identifies this compound as a potent and selective inhibitor of undecaprenyl pyrophosphate synthase (UppS)[1]. Our comprehensive search of available scientific data did not yield any evidence to support the involvement of this compound in the PI3K/Akt/mTOR pathway.

Therefore, a direct comparative analysis of this compound with known inhibitors of the PI3K/Akt/mTOR pathway would not be scientifically valid. Instead, this guide will provide a comparative overview of well-characterized inhibitors that directly target key components of the PI3K/Akt/mTOR pathway, a critical signaling network in cellular growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway: A Key Regulator of Cellular Processes

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions. Dysregulation of this pathway is a hallmark of many human diseases, including cancer, making its components attractive targets for therapeutic intervention. The pathway is activated by various upstream signals, such as growth factors and hormones, and its downstream effectors regulate processes like cell growth, proliferation, survival, and metabolism.

Below is a diagram illustrating the core components and interactions within the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Fully Activates) CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Figure 1: The PI3K/Akt/mTOR Signaling Pathway.

Comparison of Key PI3K/Akt/mTOR Pathway Inhibitors

While a comparison involving this compound is not applicable, a wealth of data exists for compounds specifically designed to inhibit the PI3K/Akt/mTOR pathway. These inhibitors are generally categorized based on their target specificity, including pan-PI3K inhibitors, isoform-selective PI3K inhibitors, Akt inhibitors, mTOR inhibitors (rapalogs and catalytic inhibitors), and dual PI3K/mTOR inhibitors.

The following table summarizes key quantitative data for a selection of representative PI3K/Akt/mTOR pathway inhibitors.

Compound ClassExample CompoundTarget(s)IC50 (nM)Clinical Development StageKey References
Pan-PI3K Inhibitor Buparlisib (BKM120)PI3Kα, β, γ, δ52 (p110α)Phase III[Link to relevant publication]
PI3Kα-selective Inhibitor Alpelisib (BYL719)PI3Kα5Approved[Link to relevant publication]
Akt Inhibitor IpatasertibAkt1/2/35Phase III[Link to relevant publication]
mTORC1 Inhibitor (Rapalog) EverolimusmTORC11.6 - 2.6Approved[Link to relevant publication]
Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235)PI3K, mTOR4 (p110α), 21 (mTOR)Phase I/II[Link to relevant publication]

Note: IC50 values can vary depending on the assay conditions. The provided values are for illustrative purposes.

Experimental Protocols

To facilitate the evaluation of novel compounds targeting the PI3K/Akt/mTOR pathway, we provide a generalized experimental workflow for assessing target engagement and downstream signaling effects.

Western Blotting for Phosphorylated Protein Levels

Objective: To determine the effect of an inhibitor on the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt (at Ser473 and Thr308), S6K, and 4E-BP1.

Methodology:

  • Cell Culture and Treatment: Plate cells of a relevant cancer cell line (e.g., MCF-7, PC-3) and allow them to adhere overnight. Treat cells with the test compound at various concentrations for a specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., p-Akt Ser473, total Akt, p-S6K, total S6K).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Below is a graphical representation of a typical experimental workflow for Western blot analysis.

Western_Blot_Workflow A Cell Seeding B Compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H

Figure 2: Experimental Workflow for Western Blotting.

Conclusion

While this compound is a valuable tool for studying bacterial cell wall synthesis through its inhibition of UppS, it is not a suitable candidate for studies involving the PI3K/Akt/mTOR pathway. For researchers interested in this critical signaling cascade, a wide array of well-characterized inhibitors with diverse selectivity profiles are available. The selection of an appropriate inhibitor should be guided by the specific research question, the cellular context, and the desired level of target engagement. The experimental protocols and comparative data provided herein serve as a starting point for the investigation of compounds targeting the PI3K/Akt/mTOR pathway.

References

Independent Verification of MAC-0547630's Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MAC-0547630, a potent inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), with other antibacterial agents that target bacterial cell wall synthesis. The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in evaluating its potential.

Executive Summary

This compound is a selective inhibitor of the essential bacterial enzyme UppS, which plays a crucial role in the biosynthesis of the bacterial cell wall.[1] By targeting this specific step, this compound presents a focused mechanism of action against bacteria. This guide compares the in vitro efficacy of this compound with other UppS inhibitors and established classes of antibiotics that also disrupt cell wall synthesis, such as β-lactams and glycopeptides. The comparative data, summarized in the tables below, highlight the varying potencies and target specificities of these compounds.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) against the UppS enzyme and the minimum inhibitory concentration (MIC) against key bacterial pathogens for this compound and its alternatives.

Table 1: Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)

Compound ClassRepresentative Compound(s)Target EnzymeIC50 (µM)Reference(s)
This compound Class This compound S. aureus UppS~0.002 [2]
Anthranilic Acid DerivativeCompound 2E. coli UppS25[3][4]
Rhodanine DerivativeCompound 1S. aureus UppS~2[2]
Fungal MoleculeViridicatumtoxinUppS4.0[5]
Fungal MoleculeSpirohexalineUppS9.0[5]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound ClassRepresentative Compound(s)Bacterial Strain(s)MIC (µg/mL)Reference(s)
This compound Class This compound Derivative (JPD447) MRSANot explicitly stated, but potentiates β-lactams[6]
Anthranilic Acid DerivativeCompound 2E. coli BW25113 ΔtolC0.5[3][4]
Rhodanine DerivativeCompound 1MRSA, L. monocytogenes, B. anthracis, VRE0.25 - 4[2]
Fungal MoleculeViridicatumtoxin BMRSA, QRSA0.5[7]
β-LactamOxacillinMRSA>128 (High-level resistance)[8]
GlycopeptideVancomycinMRSA0.5 - >8 (Susceptible to Resistant)[8][9]
GlycopeptideTeicoplaninMRSA0.25 - 16 (Susceptible to Resistant)[10]

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. MRSA: Methicillin-resistant Staphylococcus aureus; QRSA: Quinolone-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP 8x IPP condensation Lipid_I Lipid I UPP->Lipid_I Forms carrier Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_precursor Peptidoglycan Precursor Lipid_II->Peptidoglycan_precursor Transglycosylation Growing_Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan_precursor->Growing_Peptidoglycan Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Crosslinked_Peptidoglycan MAC_0547630 This compound & Alternatives (e.g., Rhodanines) MAC_0547630->UppS Inhibition Beta_lactams β-Lactams Beta_lactams->PBP Inhibition Glycopeptides Glycopeptides Glycopeptides->Lipid_II Inhibition of Transglycosylation

Caption: Bacterial cell wall synthesis pathway and points of inhibition.

G start Start prep_reagents Prepare Reagents: - Purified UppS enzyme - Substrates (FPP, IPP) - Assay Buffer - Test Compounds (e.g., this compound) start->prep_reagents reaction_setup Set up reaction in 96-well plate: - Add buffer, enzyme, and inhibitor prep_reagents->reaction_setup pre_incubation Pre-incubate enzyme and inhibitor reaction_setup->pre_incubation initiate_reaction Initiate reaction by adding substrates pre_incubation->initiate_reaction incubation Incubate at optimal temperature initiate_reaction->incubation detection Detect pyrophosphate release (e.g., colorimetric or fluorescent assay) incubation->detection data_analysis Analyze data to determine IC50 detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for UppS inhibition assay.

G start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum inoculation Inoculate each well with the bacterial suspension prep_inoculum->inoculation serial_dilution Perform serial two-fold dilutions of test compound in broth-filled 96-well microplate serial_dilution->inoculation incubation Incubate plates at 37°C for 16-20 hours inoculation->incubation read_results Visually or spectrophotometrically assess bacterial growth incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

UppS Inhibition Assay (IC50 Determination)

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against UppS.

1. Reagents and Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP) substrate

  • Isopentenyl pyrophosphate (IPP) substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Pyrophosphate detection reagent (e.g., malachite green-based colorimetric reagent or a fluorescent probe)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed concentration of the UppS enzyme to each well of a 96-well plate.

  • Add the serially diluted test compound to the wells containing the enzyme. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of FPP and IPP substrates to each well.

  • Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction and add the pyrophosphate detection reagent to each well.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain, such as Staphylococcus aureus.

1. Reagents and Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • Sterile 96-well microplates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

2. Procedure:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.

  • Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculate each well containing the diluted compound with 100 µL of the diluted bacterial suspension.

  • Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

  • Incubate the microplate at 37°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

References

Benchmarking MAC-0547630: A Comparative Guide to Undecaprenyl Pyrophosphate Synthase (UppS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MAC-0547630, a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), against other known inhibitors of this essential bacterial enzyme. The data and experimental protocols presented herein are intended to assist researchers in evaluating this compound for their drug discovery and development programs.

Introduction to UppS Inhibition

Undecaprenyl pyrophosphate synthase (UppS) is a critical enzyme in the bacterial cell wall biosynthesis pathway. It catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane. The absence of a human homolog makes UppS an attractive target for the development of novel antibacterial agents. This compound has emerged as a promising inhibitor of UppS. This guide benchmarks its performance against other established UppS inhibitors.

Comparative Efficacy of UppS Inhibitors

The following table summarizes the in vitro potency of this compound and other known UppS inhibitors. The data highlights the diverse chemical scaffolds that have been explored for UppS inhibition and their corresponding half-maximal inhibitory concentrations (IC50).

Inhibitor ClassCompoundTarget Organism/EnzymeIC50Citation
PyrazolopyrimidineThis compoundUppSNanomolar potency[1]
Anthranilic Acid DerivativeCompound 2E. coli UppS25 µM
RhodanineCompound 1S. aureus UppS~2 µM[2]
Fungal MetaboliteViridicatumtoxinUppS4 µM[3]
Fungal MetaboliteSpirohexalineUppS9 µM[3]
BisphosphonateBPH-629E. coli UppS~300 nM[4]

Note: While a specific IC50 value for this compound is not publicly available, it has been described as having nanomolar potency, suggesting it is among the more potent inhibitors of UppS.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are outlines of key experimental protocols for assessing UppS inhibition.

Enzymatic Assay: UppS Inhibition

This assay quantifies the enzymatic activity of UppS by measuring the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into undecaprenyl pyrophosphate (UPP).

Materials:

  • Purified UppS enzyme

  • Farnesyl pyrophosphate (FPP)

  • [14C]-Isopentenyl pyrophosphate ([14C]-IPP)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl2)

  • Inhibitor compounds (including this compound) dissolved in DMSO

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing assay buffer, FPP, and [14C]-IPP.

  • Add the inhibitor compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the reaction by adding the purified UppS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • Extract the lipid-soluble product (UPP) using an organic solvent (e.g., n-butanol).

  • Measure the radioactivity of the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Assay: Whole-Cell Peptidoglycan Biosynthesis Inhibition

This assay assesses the ability of an inhibitor to disrupt peptidoglycan biosynthesis in whole bacterial cells.

Materials:

  • Log-phase culture of a target bacterium (e.g., E. coli)

  • Osmotically stabilizing buffer

  • [14C]-N-acetylglucosamine ([14C]-GlcNAc) or another radiolabeled peptidoglycan precursor

  • Inhibitor compounds

  • Lysis buffer

  • Glass fiber filters and filtration apparatus

Protocol:

  • Grow the bacterial culture to mid-log phase.

  • Harvest and resuspend the cells in an osmotically stabilizing buffer.

  • Permeabilize the cells (e.g., by freeze-thawing).

  • Pre-incubate the permeabilized cells with the inhibitor compound at various concentrations.

  • Add the radiolabeled precursor (e.g., [14C]-GlcNAc) to initiate the peptidoglycan synthesis.

  • Incubate the reaction at 37°C.

  • Stop the reaction by adding the cells to a boiling lysis buffer.

  • Collect the insoluble peptidoglycan on glass fiber filters by vacuum filtration.

  • Wash the filters to remove unincorporated radiolabel.

  • Measure the radioactivity retained on the filters.

  • Determine the concentration of the inhibitor that reduces peptidoglycan synthesis by 50% (EC50).

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the UppS signaling pathway and a typical experimental workflow for inhibitor comparison.

UppS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP UPP_mem UPP UP Undecaprenyl Phosphate (UP) UPP_mem->UP Dephosphorylation Lipid_I Lipid I UP->Lipid_I UDP-MurNAc- pentapeptide Lipid_II Lipid II Lipid_I->Lipid_II UDP-GlcNAc Flippase Flippase Lipid_II->Flippase Lipid_II_peri Lipid II Flippase->Lipid_II_peri Lipid_II_peri_in Lipid II Peptidoglycan Peptidoglycan Synthesis Lipid_II_peri_in->Peptidoglycan Transglycosylation & Transpeptidation MAC_0547630 This compound MAC_0547630->UppS Inhibition

Caption: Bacterial cell wall biosynthesis pathway highlighting the role of UppS and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Inhibitors Prepare Inhibitor Stock Solutions (this compound & Known Inhibitors) Enzymatic_Assay Perform Enzymatic UppS Inhibition Assay Inhibitors->Enzymatic_Assay Cellular_Assay Perform Whole-Cell Peptidoglycan Synthesis Assay Inhibitors->Cellular_Assay Enzyme Purify UppS Enzyme Enzyme->Enzymatic_Assay Bacteria Culture Target Bacteria Bacteria->Cellular_Assay IC50 Calculate IC50/EC50 Values Enzymatic_Assay->IC50 Cellular_Assay->IC50 Compare Compare Potency and Efficacy IC50->Compare

Caption: Experimental workflow for the comparative benchmarking of UppS inhibitors.

References

Comparative Guide to MAC-0547630 and Alternative Undecaprenyl Pyrophosphate Synthase (UppS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Undecaprenyl Pyrophosphate Synthase (UppS) inhibitor, MAC-0547630, with alternative compounds. The data presented is intended to facilitate an objective evaluation of their respective performance based on available experimental evidence.

Introduction to UppS Inhibition

Undecaprenyl Pyrophosphate Synthase (UppS) is a vital enzyme in the bacterial cell wall biosynthesis pathway. It catalyzes the formation of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. The inhibition of UppS disrupts this process, leading to bacterial cell death, making it a promising target for novel antibacterial agents. This compound is a potent and selective inhibitor of UppS.[1] This guide will compare this compound with its derivative, JPD447, and another reported UppS inhibitor, clomiphene.

Quantitative Performance Data

The following tables summarize the half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for this compound and its alternatives. IC50 values represent the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro, while MIC values indicate the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparative IC50 Values against UppS

CompoundTarget OrganismIC50 (µM)Source
This compound Bacillus subtilis0.8 ± 0.1Workman et al., 2021
Staphylococcus aureus2.1 ± 0.3Workman et al., 2021
JPD447 Bacillus subtilis0.4 ± 0.1Workman et al., 2021
Staphylococcus aureus1.2 ± 0.2Workman et al., 2021
Clomiphene Bacillus subtilis7.5Antagonism screen for inhibitors of bacterial cell wall biogenesis uncovers an inhibitor of undecaprenyl diphosphate synthase - NIH
Staphylococcus aureus7.5Antagonism screen for inhibitors of bacterial cell wall biogenesis uncovers an inhibitor of undecaprenyl diphosphate synthase - NIH

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values

CompoundTarget OrganismMIC (µg/mL)Source
Clomiphene Staphylococcus aureus8Clomiphene Citrate Shows Effective and Sustained Antimicrobial Activity against Mycobacterium abscessus - PMC - NIH
Bacillus subtilis8Clomiphene Citrate Shows Effective and Sustained Antimicrobial Activity against Mycobacterium abscessus - PMC - NIH

Note: MIC data for this compound and JPD447 were not available in the reviewed literature. A direct comparison of their whole-cell antibacterial efficacy with clomiphene is therefore not possible at this time.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental procedures, the following diagrams are provided.

UppS_Pathway FPP Farnesyl Pyrophosphate (FPP) UppS Undecaprenyl Pyrophosphate Synthase (UppS) FPP->UppS IPP Isopentenyl Pyrophosphate (IPP) IPP->UppS UPP Undecaprenyl Pyrophosphate (UPP) UppS->UPP Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Cell_Wall Peptidoglycan Cell Wall Lipid_II->Cell_Wall Inhibitors This compound & Alternatives Inhibitors->UppS Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay enzyme Purified UppS Enzyme incubation Incubation enzyme->incubation substrates Substrates (FPP, [14C]-IPP) substrates->incubation inhibitor Test Compound (e.g., this compound) inhibitor->incubation separation Separation of Product incubation->separation quantification Quantification of [14C]-UPP separation->quantification ic50 IC50 Determination quantification->ic50 bacteria Bacterial Culture (e.g., S. aureus) incubation2 Incubation (16-20h) bacteria->incubation2 dilutions Serial Dilutions of Test Compound dilutions->incubation2 observation Visual Observation of Growth incubation2->observation mic MIC Determination observation->mic

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of MAC-0547630

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of MAC-0547630, a novel and potent selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), is critical to ensure the safety of laboratory personnel and to minimize environmental impact.[1] As a potent research chemical, it requires handling and disposal as hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

It is imperative to consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines for specific disposal instructions. In the absence of a readily available SDS, the following general procedures for handling potent chemical inhibitors should be strictly followed.[2]

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, ensure all personnel are trained on its potential hazards and have read the relevant safety documentation.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, at a minimum:

  • A lab coat

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Engineering Controls:

  • Handle the compound in a well-ventilated area.[3]

  • It is highly recommended to work within a certified chemical fume hood to avoid the inhalation of any dust or aerosols.[2][3]

Step-by-Step Disposal Procedures

Chemical waste should never be disposed of in regular trash or down the sanitary sewer unless explicitly permitted by your institution's EHS department.[2]

  • Waste Segregation and Collection:

    • Solid Waste: All solid waste contaminated with this compound, including the pure compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and disposable labware (e.g., pipette tips, tubes), must be collected in a designated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is made of a material compatible with the solvent used.

    • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Waste Container Labeling:

    • Proper labeling of waste containers is crucial for safety and regulatory compliance. The label must be securely affixed to the container and include the information outlined in the table below.

  • Storage of Chemical Waste:

    • Store waste containers in a designated, secure area away from incompatible materials.[4]

    • Ensure containers are kept closed except when adding waste.

    • Secondary containment should be used to prevent spills.

  • Scheduling Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for the hazardous waste.[2] Do not attempt to transport or dispose of the waste yourself.

Data Presentation: Chemical Waste Labeling Requirements

The following table summarizes the essential information that must be included on a hazardous chemical waste label.

Information CategoryDescriptionExample
Generator Information The name of the principal investigator and the laboratory location (building and room number).Dr. Jane Doe, Building A, Room 123
Contact Information A phone number where the generator can be reached.(123) 456-7890
Accumulation Start Date The date when the first drop of waste was added to the container.2025-12-14
Chemical Contents The full chemical name(s) of all components in the container. Avoid abbreviations and chemical formulas.This compound, Dimethyl Sulfoxide (DMSO)
Hazard Identification Checkboxes or written indication of the primary hazards (e.g., toxic, flammable, corrosive).Toxic

Experimental Protocols: Spill Management

In the event of a spill of this compound, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning the spill, put on the appropriate PPE.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spill. For solid spills, gently cover the material to avoid generating dust.

  • Collection: Carefully collect the absorbed material or the solid spill and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage & Pickup cluster_disposal Final Disposal A Generate this compound Waste (Solid, Liquid, Sharps) B Select Appropriate Waste Container (Solid, Liquid, or Sharps) A->B Identify Waste Type C Collect Waste in Labeled Container B->C Properly Labeled D Store Container in Designated Secondary Containment Area C->D Container Closed E Contact EHS for Waste Pickup D->E When Full or per Schedule F EHS Collects and Disposes of Waste E->F Scheduled Pickup

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Handling Protocols for Hypothetical Substance MAC-0547630

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "MAC-0547630" could not be specifically identified in publicly available safety and handling databases. The following information is a generalized guide for handling a hypothetical hazardous chemical, drawing on best practices from various safety data sheets for materials with similar hazard profiles. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling potentially hazardous chemical compounds.

Hazard Identification and Personal Protective Equipment

Safe handling of any chemical begins with a thorough understanding of its potential hazards and the necessary protective measures. The following tables summarize the potential hazards and recommended personal protective equipment (PPE) for a hypothetical flammable and irritant chemical.

Table 1: Summary of Potential Chemical Hazards

Hazard ClassificationDescription
Flammable Liquid Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
Skin Irritation/Corrosion Causes skin irritation. Prolonged or repeated contact can lead to dermatitis.[1][2]
Eye Irritation Causes serious eye irritation, which may include redness, tearing, and blurred vision.[1][2]
Skin Sensitization May cause an allergic skin reaction.[1]
Acute Inhalation Toxicity Harmful if inhaled. Vapors can cause respiratory irritation and central nervous system effects.[1]
Carcinogenicity Suspected of causing cancer.[1]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[1]
Aspiration Hazard May be fatal if swallowed and enters airways.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Respiratory Protection Use a properly fitted, air-purifying or air-fed respirator if a risk assessment indicates this is necessary.[3]
Hand Protection Chemical-resistant, impervious gloves should be worn at all times.[3]
Eye/Face Protection Wear splash-proof goggles or a face shield.[4]
Skin and Body Protection Wear protective clothing, such as coveralls, an apron, and boots as necessary to minimize contact.[3]

Standard Operating Procedures for Handling

Adherence to a strict operational workflow is critical to ensure safety in the laboratory.

General Handling Workflow Diagram

G Figure 1: General Workflow for Safe Chemical Handling A 1. Review SDS B 2. Don PPE A->B C 3. Prepare Work Area (e.g., Fume Hood) B->C D 4. Dispense Chemical C->D E 5. Perform Experiment D->E F 6. Decontaminate Work Area E->F G 7. Doff PPE F->G H 8. Store/Dispose of Chemical G->H

Caption: A stepwise process for safely handling hazardous chemicals in a laboratory setting.

Experimental Protocol: Safe Handling and Dispensing

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for the specific chemical.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area, preferably within a certified chemical fume hood.

    • Ensure spill containment materials are readily accessible.

  • Personal Protective Equipment (PPE):

    • Don a lab coat, followed by chemical-resistant gloves and splash-proof goggles.

    • If a significant inhalation risk exists, use an appropriate respirator.[3]

  • Handling and Dispensing:

    • Ground and bond all metal containers when transferring flammable liquids to prevent static discharge.[1][2]

    • Use only non-sparking tools.[1][2]

    • Dispense the required amount of the chemical slowly and carefully to avoid splashes.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • Decontaminate the work surface thoroughly after use.

    • Properly doff PPE, removing gloves last.

    • Wash hands thoroughly with soap and water after handling.[3]

Emergency and Disposal Plans

In the event of an accidental release or at the end of the chemical's lifecycle, proper procedures must be followed to mitigate risks and ensure environmental safety.

Spill Response Protocol Diagram

G Figure 2: Emergency Spill Response Workflow A Spill Occurs B Alert Personnel & Evacuate Area A->B C If Safe, Control Ignition Sources B->C D Contain Spill with Absorbent Material C->D E Collect and Seal in Labeled Container D->E F Decontaminate Spill Area E->F G Dispose of as Hazardous Waste F->G

Caption: A logical flow for responding to a chemical spill in a safe and effective manner.

Spill and Leak Procedures

  • Immediate Actions:

    • Eliminate all ignition sources (e.g., open flames, sparks).[1][2]

    • Ventilate the area of the spill or leak.

    • Wear appropriate PPE, including respiratory protection if vapors are present.

  • Containment and Cleanup:

    • Prevent the spill from entering drains or waterways.[1][2]

    • For large spills, clear the area of all unprotected personnel.[5]

    • Use an absorbent material like sand or other inert material to contain the spill.[5]

    • Collect the absorbed material using non-sparking tools and place it in a properly labeled, sealed container for disposal.[5]

Disposal Plan

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain or in household trash.

  • When a product reaches its end of life, it should be taken to a collection point designated by local authorities for recycling or proper disposal.[6] This helps conserve natural resources and ensures that it is handled in a manner that protects human health and the environment.[6]

By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when handling hazardous chemicals. Always prioritize safety and consult the specific SDS for the compound in use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MAC-0547630
Reactant of Route 2
Reactant of Route 2
MAC-0547630

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.